Product packaging for Elgodipine(Cat. No.:CAS No. 119413-55-7)

Elgodipine

Cat. No.: B049726
CAS No.: 119413-55-7
M. Wt: 524.6 g/mol
InChI Key: ZGRIPYHIFXGCHR-UHFFFAOYSA-N
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Description

Elgodipine is a potent and highly selective dihydropyridine-based L-type calcium channel blocker, specifically developed for cardiovascular and neuropharmacological research. Its primary mechanism of action involves the antagonism of voltage-gated L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance. This makes this compound an invaluable pharmacological tool for investigating hypertension, angina, and other vasospastic disorders in preclinical models. Researchers utilize this compound to study calcium signaling pathways, smooth muscle contraction mechanics, and the role of calcium influx in cellular excitation-contraction coupling. Beyond its cardiovascular applications, its high blood-brain barrier permeability also renders it a compound of interest for studying neuroprotective mechanisms and the role of calcium dysregulation in neuronal injury. Supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, our high-purity this compound guarantees reproducible and reliable results for your most demanding in vitro and in vivo studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H33FN2O6 B049726 Elgodipine CAS No. 119413-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN2O6/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20/h6-12,17,26,31H,13-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRIPYHIFXGCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922957
Record name 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethyl propan-2-yl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119413-55-7
Record name Elgodipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119413557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethyl propan-2-yl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELGODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JI11Z5REF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elgodipine's Mechanism of Action on L-type Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinuation of Elgodipine Development: It is important to note that the clinical development of this compound was discontinued. As a result, publicly available, detailed quantitative data on its specific interactions with L-type calcium channels is limited. This guide will therefore describe the established mechanism of action for dihydropyridine (DHP) L-type calcium channel blockers, using the well-characterized and structurally related compound, amlodipine, as a representative example for quantitative data and detailed molecular interactions. This compound belongs to this same class of drugs and is expected to share a similar fundamental mechanism of action.

Executive Summary

This compound is a dihydropyridine derivative that acts as a blocker of L-type voltage-gated calcium channels (L-VGCCs).[1] This class of drugs is fundamental in cardiovascular therapy due to their ability to modulate calcium influx into vascular smooth muscle and cardiac cells. By inhibiting L-type calcium channels, dihydropyridines like this compound cause vasodilation and a subsequent reduction in blood pressure. This technical guide provides an in-depth overview of the mechanism of action of dihydropyridine L-type calcium channel blockers, with a focus on their molecular interactions, the experimental protocols used for their characterization, and their effects on downstream signaling pathways.

Introduction to L-type Calcium Channels

L-type voltage-gated calcium channels are crucial for regulating intracellular calcium concentration in response to membrane depolarization. They are found in various excitable cells, including those in the cardiovascular system. Structurally, L-type calcium channels are heteromultimeric protein complexes, with the α1 subunit forming the ion-conducting pore and containing the binding sites for calcium channel blockers. Dihydropyridines bind to a specific site on the α1 subunit, allosterically modulating channel function.

Molecular Mechanism of Action of Dihydropyridine Blockers

Dihydropyridines, including this compound, exhibit a state-dependent binding to L-type calcium channels. Their affinity for the channel is significantly higher when the channel is in the depolarized (open or inactivated) state compared to the resting state. This voltage-dependent and use-dependent inhibition is a hallmark of this drug class.

The binding of a dihydropyridine molecule to the channel stabilizes the inactivated state, thereby reducing the number of channels available to open upon subsequent depolarization. This leads to a decrease in the influx of calcium ions into the cell. In vascular smooth muscle, this reduction in intracellular calcium leads to relaxation and vasodilation.

Key Characteristics of Dihydropyridine Interaction:

  • Voltage-Dependence: The inhibitory effect is more pronounced at more depolarized membrane potentials.

  • Use-Dependence: The block is enhanced with repetitive stimulation (higher frequency of channel opening).

  • Binding Site: The dihydropyridine binding site is located on the α1 subunit of the L-type calcium channel, specifically involving residues in the S5 and S6 transmembrane segments of domains III and IV.

Quantitative Analysis of Dihydropyridine-L-type Calcium Channel Interaction

Due to the limited availability of specific quantitative data for this compound, this section presents representative data for amlodipine, a widely studied dihydropyridine L-type calcium channel blocker.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for its receptor. In the context of L-type calcium channels, these assays often use a radiolabeled dihydropyridine, such as [³H]isradipine or [³H]amlodipine, to characterize the binding of other compounds.

Table 1: Representative Binding Affinity of Amlodipine for L-type Calcium Channels

ParameterValueCell/Tissue TypeRadioligandReference
Kd 1.68 ± 0.12 nMRat cardiac membranes(-)[³H]amlodipine[2]
Bmax 0.34 ± 0.08 pmol/mg proteinRat cardiac membranes(-)[³H]amlodipine[2]
IC50 4.2 ± 0.6 µMRabbit skeletal muscle transverse tubule membranes[³H]DHP[3]

Note: Kd (dissociation constant) represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. Bmax (maximum binding capacity) reflects the total number of receptors in the preparation. IC50 (half maximal inhibitory concentration) is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.

Electrophysiological Studies (Patch-Clamp)

The whole-cell patch-clamp technique is a powerful tool to directly measure the ionic currents flowing through the channels in the cell membrane and to study the effects of drugs on these currents.

Table 2: Representative Electrophysiological Effects of Amlodipine on L-type Calcium Channels

ParameterEffect of (S)-AmlodipineCell TypeConditionsReference
ICa-L Blockade 1.5% at 0.1 µM, 25.4% at 0.5 µM, 65.2% at 1 µM, 78.4% at 5 µM, 94.2% at 10 µMRat ventricular myocytesWhole-cell patch clamp[4]
Half-activation Voltage (V1/2, act) Shifted from -16.01 mV to -24.09 mV with increasing concentrationRat ventricular myocytesWhole-cell patch clamp[4]
Half-inactivation Voltage (V1/2, inact) Shifted from -27.16 mV to -35.16 mV with increasing concentrationRat ventricular myocytesWhole-cell patch clamp[4]
Recovery from Inactivation Prolonged with increasing concentrationRat ventricular myocytesWhole-cell patch clamp[4]

Experimental Protocols

Radioligand Binding Assay Protocol (Competition Assay)

This protocol describes a typical competition binding assay to determine the affinity of a test compound (e.g., this compound) for the dihydropyridine binding site on L-type calcium channels using a radiolabeled dihydropyridine.

Objective: To determine the IC50 and subsequently the Ki of a test compound.

Materials:

  • Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat cardiac ventricles, cerebral cortex).

  • Radioligand: [³H]isradipine or another suitable [³H]dihydropyridine.

  • Test compound (this compound).

  • Non-specific binding control: A high concentration of an unlabeled dihydropyridine (e.g., nifedipine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Termination: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Membrane Preparation Incubate Incubate at Equilibrium Membrane->Incubate Radioligand Radioligand Solution Radioligand->Incubate TestCompound Test Compound Dilutions TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50/Ki Count->Analyze

Workflow for a competition radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol outlines the general steps for recording L-type calcium currents from isolated cells to assess the effect of a test compound.

Objective: To measure the effect of this compound on the amplitude and kinetics of L-type calcium currents.

Materials:

  • Isolated single cells (e.g., ventricular myocytes, vascular smooth muscle cells).

  • Patch-clamp amplifier and data acquisition system.

  • Micropipettes (borosilicate glass).

  • Extracellular solution (in mM): e.g., 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.

  • Intracellular (pipette) solution (in mM): e.g., 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2.

  • Test compound (this compound).

Procedure:

  • Cell Preparation: Isolate single cells from the tissue of interest using enzymatic digestion.

  • Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Current Recording: Clamp the cell membrane at a holding potential where L-type calcium channels are mostly in the closed state (e.g., -80 mV). Apply depolarizing voltage steps to elicit L-type calcium currents.

  • Drug Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition: Record the changes in the amplitude and kinetics (activation, inactivation, recovery) of the L-type calcium current in the presence of the drug.

  • Data Analysis: Analyze the current-voltage (I-V) relationship, steady-state activation and inactivation curves, and time constants of inactivation to quantify the drug's effect.

Experimental Workflow Diagram:

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Cell Isolated Cell Seal Giga-ohm Seal Formation Cell->Seal Pipette Micropipette with Intracellular Solution Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell RecordControl Record Control Currents WholeCell->RecordControl ApplyDrug Apply this compound RecordControl->ApplyDrug RecordDrug Record Currents with this compound ApplyDrug->RecordDrug AnalyzeData Analyze Current Amplitude and Kinetics RecordDrug->AnalyzeData

Workflow for whole-cell patch-clamp electrophysiology.

Downstream Signaling Pathways

The inhibition of L-type calcium channels by dihydropyridines has significant effects on intracellular signaling cascades that are dependent on calcium influx.

Calcineurin-NFAT Pathway

In cardiac myocytes, calcium entry through L-type calcium channels can activate the calcium-dependent phosphatase, calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes associated with cardiac hypertrophy. By blocking calcium influx, L-type calcium channel blockers can inhibit the activation of the calcineurin-NFAT pathway, which may contribute to their therapeutic effects in certain cardiovascular diseases.

Signaling Pathway Diagram:

Calcineurin_NFAT_Pathway cluster_nucleus This compound This compound LTCC L-type Ca2+ Channel This compound->LTCC Inhibits Ca_influx Ca2+ Influx LTCC->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus NFAT_in_nucleus NFAT Gene_Expression Gene Expression (Hypertrophy) Gene_Expression_in_nucleus Gene Expression (Hypertrophy) NFAT_in_nucleus->Gene_Expression_in_nucleus Promotes

Inhibition of the Calcineurin-NFAT pathway by this compound.

Conclusion

This compound, as a dihydropyridine derivative, is a potent blocker of L-type voltage-gated calcium channels. Its mechanism of action is characterized by voltage- and use-dependent binding to the channel, leading to the stabilization of the inactivated state and a reduction in calcium influx. This action underlies its vasodilatory effects. While specific quantitative data for this compound is scarce due to its discontinued development, the well-established principles of dihydropyridine action, exemplified by amlodipine, provide a robust framework for understanding its pharmacological effects. The experimental protocols and signaling pathways described in this guide are fundamental to the study of this important class of cardiovascular drugs.

References

Elucidation of Preclinical Pharmacokinetic and Bioavailability Profiles of Dihydropyridine Calcium Channel Blockers: A Technical Guide Using Amlodipine as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches for "Elgodipine" did not yield specific results. Consequently, this technical guide utilizes Amlodipine, a structurally similar and well-documented dihydropyridine calcium channel blocker, as a representative compound to illustrate the core principles of preclinical pharmacokinetic and bioavailability assessment. The data and methodologies presented herein pertain to Amlodipine and serve as a framework for the type of information required for a comprehensive evaluation of a new chemical entity within this class.

This technical whitepaper provides an in-depth overview of the preclinical pharmacokinetics and bioavailability of Amlodipine in various animal models. The intended audience for this document includes researchers, scientists, and professionals involved in the drug development process.

Quantitative Pharmacokinetic Parameters

The preclinical pharmacokinetic profile of Amlodipine has been characterized in several species. The following table summarizes key quantitative data for easy comparison.

ParameterMouseRatDog
Bioavailability (Oral) 100%[1]100%[1]88%[1]
Mean Plasma Half-Life 11 hours[1]3 hours[1]30 hours[1]
Unchanged Drug in Urine ~25% (of total radioactivity after IV dose)[1]10% (of urinary radioactivity)[2]2% (of urinary radioactivity)[2]
Primary Route of Metabolism Not specifiedCleavage of the 5-methoxy-carbonyl group[2][3]Oxidative deamination of the 2-aminoethoxy-methyl side-chain[2][3]
Protein Binding Not specifiedNot specifiedNot specified

Experimental Protocols

The data presented above were derived from a series of preclinical studies. The following sections detail the typical methodologies employed in these investigations.

2.1. Animal Models

  • Species: Mice, rats (including Wistar rats), and dogs were utilized in the cited studies.[1][3][4]

  • Housing: Animals were housed in standard cages under controlled environmental conditions.[4]

  • Ethics: All animal experimental protocols were approved by institutional animal ethics committees in accordance with established guidelines.[4]

2.2. Dosing and Sample Collection

  • Administration: Amlodipine was administered via both oral and intravenous (IV) routes to assess bioavailability and clearance.[2][3] Radiolabeled [4-¹⁴C]-Amlodipine was used to trace the metabolic fate of the drug.[1]

  • Sample Collection: Urine and feces were collected over extended periods (e.g., 48 hours for rats and up to 168 hours for dogs) to determine the excretion profile.[2][3] Blood samples were likely collected at various time points to determine plasma drug concentrations, although the specific time points are not detailed in the provided abstracts.

2.3. Analytical Methods

  • Chromatography: High-Pressure Liquid Chromatography (HPLC) and Gas Chromatography (GC) were the primary analytical techniques used for the specific quantification of Amlodipine in biological samples.[1]

  • Radiolabel Detection: Thin Layer Chromatography was employed to separate metabolites from the parent drug in studies using radiolabeled Amlodipine.[2][3]

  • Mass Spectrometry: Mass spectrometry was likely used in conjunction with chromatography to identify the chemical structures of the various metabolites.[2]

Visualizing Experimental and Metabolic Pathways

3.1. Experimental Workflow

The following diagram illustrates a generalized workflow for a preclinical pharmacokinetic study, from drug administration to data analysis.

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Oral Oral Administration Blood Blood Sampling Oral->Blood IV Intravenous Administration IV->Blood Plasma Plasma Separation Blood->Plasma Urine Urine Collection Extraction Drug Extraction Urine->Extraction Feces Fecal Collection Feces->Extraction Plasma->Extraction Analysis LC-MS/MS or HPLC Analysis Extraction->Analysis PK Pharmacokinetic Modeling Analysis->PK Metabolite Metabolite Identification Analysis->Metabolite Bioavailability Bioavailability Calculation PK->Bioavailability

Caption: Generalized workflow of a preclinical pharmacokinetic study.

3.2. Metabolic Pathways of Amlodipine in Preclinical Models

The metabolism of Amlodipine shows notable species-specific differences, particularly between rats and dogs. The diagram below outlines the primary metabolic transformations.

G cluster_rat Rat Metabolism cluster_dog Dog Metabolism cluster_common Common Secondary Metabolism (Both Species) Amlodipine Amlodipine Metabolite_Rat Cleavage of 5-methoxy-carbonyl group Amlodipine->Metabolite_Rat Metabolite_Dog Oxidative deamination of 2-aminoethoxy-methyl side-chain Amlodipine->Metabolite_Dog Pyridine Oxidation to Pyridine Analogue Metabolite_Rat->Pyridine Metabolite_Dog->Pyridine Hydroxylation Aliphatic Hydroxylation Pyridine->Hydroxylation Dealkylation O-dealkylation & Lactonization Pyridine->Dealkylation

Caption: Primary metabolic pathways of Amlodipine in rats and dogs.

References

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Amlodipine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The requested topic "Elgodipine" did not yield specific results. Based on the phonetic similarity, this guide details the synthesis and chemical characterization of Amlodipine , a widely used pharmaceutical compound.

This technical whitepaper provides a comprehensive overview of the synthesis and chemical characterization of Amlodipine, a dihydropyridine calcium channel blocker. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Synthesis of Amlodipine

The synthesis of Amlodipine, a 1,4-dihydropyridine derivative, is most commonly achieved through the Hantzsch pyridine synthesis. This method involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia. A prevalent industrial synthesis route utilizes a phthalimide-protected amino group to prevent side reactions, which is later deprotected to yield the final Amlodipine molecule.[1]

A key intermediate in this process is phthalimidoamlodipine. The general synthetic scheme involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate and methyl 3-aminocrotonate, followed by the introduction of the aminoethoxy methyl side chain.[2][3] An alternative approach for synthesizing the enantiomerically pure S-(-)-Amlodipine involves the use of chiral resolving agents like D(-)-Tartaric acid.[4]

Experimental Protocol: Hantzsch Synthesis of Phthalimidoamlodipine Intermediate

This protocol is a generalized representation based on established Hantzsch synthesis principles for dihydropyridines.

  • Step 1: Knoevenagel Condensation. Equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate are refluxed in a suitable solvent such as isopropanol, with a catalytic amount of a base like piperidine, to form the corresponding unsaturated intermediate. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Dihydropyridine Ring Formation. To the cooled reaction mixture from Step 1, an equimolar amount of methyl 3-aminocrotonate is added. The mixture is then heated to reflux for several hours until the reaction is complete, as indicated by TLC.

  • Step 3: Isolation and Purification. The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude phthalimidoamlodipine is then purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure intermediate.

Experimental Protocol: Deprotection to Amlodipine
  • Step 1: Hydrolysis of Phthalimide Group. The purified phthalimidoamlodipine is suspended in a solvent like ethanol or methanol. An aqueous solution of a primary amine, such as methylamine or hydrazine hydrate, is added to the suspension.[1]

  • Step 2: Reaction and Monitoring. The reaction mixture is stirred at room temperature or gentle heat. The progress of the deprotection is monitored by TLC.

  • Step 3: Isolation of Amlodipine. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent, and the phthalhydrazide byproduct is removed by filtration. The filtrate containing Amlodipine is then purified, often by conversion to a salt (e.g., besylate) and subsequent recrystallization.

cluster_synthesis Amlodipine Synthesis Workflow Start Starting Materials (2-Chlorobenzaldehyde, Ethyl 4-(2-phthalimidoethoxy)acetoacetate, Methyl 3-aminocrotonate) Reaction1 Hantzsch Dihydropyridine Synthesis Start->Reaction1 Intermediate Phthalimidoamlodipine Reaction1->Intermediate Reaction2 Deprotection (e.g., with Methylamine) Intermediate->Reaction2 Purification Purification and Salt Formation Reaction2->Purification FinalProduct Amlodipine Besylate Purification->FinalProduct

Amlodipine Synthesis Workflow

Chemical Characterization of Amlodipine

The chemical structure and purity of synthesized Amlodipine are confirmed using a variety of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Amlodipine. Both ¹H and ¹³C NMR are employed to confirm the presence of key functional groups and the overall connectivity of the atoms.

Table 1: ¹H NMR Chemical Shifts for Amlodipine Besylate

Chemical Shift (ppm)MultiplicityAssignment
7.8-7.9mAromatic protons (Besylate)
7.3-7.4mAromatic protons (Besylate)
7.0-7.2mAromatic protons (Chlorophenyl)
5.3sC4-H (Dihydropyridine ring)
4.7s-OCH₂-
4.0q-OCH₂CH₃
3.5s-OCH₃
3.1t-CH₂NH₂
2.8t-OCH₂CH₂-
2.3sC6-CH₃ (Dihydropyridine ring)
1.2t-OCH₂CH₃

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. Data compiled from multiple sources.[5][6]

Table 2: ¹³C NMR Chemical Shifts for Amlodipine Besylate

Chemical Shift (ppm)Assignment
167.8Ester C=O
165.5Ester C=O
148.2C2 (Dihydropyridine ring)
145.1Aromatic C (Besylate)
144.9C6 (Dihydropyridine ring)
131.9Aromatic C (Chlorophenyl)
129.5Aromatic C (Chlorophenyl)
128.9Aromatic C (Besylate)
128.5Aromatic C (Chlorophenyl)
126.8Aromatic C (Besylate)
104.2C3 (Dihydropyridine ring)
101.5C5 (Dihydropyridine ring)
68.9-OCH₂-
60.1-OCH₂CH₃
50.8-OCH₃
40.8-CH₂NH₂
39.7C4 (Dihydropyridine ring)
19.4C6-CH₃
14.6-OCH₂CH₃

Note: Chemical shifts are approximate and based on computational predictions and available data.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Amlodipine, confirming its identity. Electrospray ionization (ESI) is a common technique used for this analysis.

Table 3: Mass Spectrometry Data for Amlodipine

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺m/z 409.2
Major Product Ionsm/z 294.1, 238.1

Data obtained from LC-MS/MS analysis.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of Amlodipine and for its quantification in pharmaceutical formulations. A variety of methods have been developed, typically employing reversed-phase columns.

Table 4: Representative HPLC Method for Amlodipine Analysis

ParameterCondition
ColumnC18 (e.g., 125 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.01 M Sodium Dihydrogen Phosphate Buffer (pH 3.5) (37:63, v/v)
Flow Rate1.5 mL/min
Detection Wavelength239 nm
Retention Time~7.1 min

This is an example method; parameters may vary.[10][11]

Experimental Protocols for Characterization
  • Sample Preparation: Dissolve approximately 5-10 mg of Amlodipine besylate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

  • Sample Preparation: Prepare a stock solution of Amlodipine in a suitable solvent (e.g., methanol). Dilute the stock solution to an appropriate concentration with the mobile phase.

  • Chromatographic Separation: Inject the sample into an HPLC system coupled to a mass spectrometer. Separate the analyte using a reversed-phase column and a suitable mobile phase gradient.

  • Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer operating in positive ion mode. Set the instrument to monitor for the precursor ion (m/z 409.2) and its characteristic product ions.[8]

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of acetonitrile and buffer solution. Adjust the pH as required. Degas the mobile phase before use.

  • Standard and Sample Preparation: Prepare a standard solution of Amlodipine of known concentration. Prepare the sample solution by dissolving the synthesized product in the mobile phase.

  • Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms. Determine the purity by comparing the peak area of Amlodipine to the total area of all peaks.

cluster_characterization Amlodipine Characterization Workflow cluster_techniques Analytical Techniques cluster_data Data Analysis Sample Synthesized Amlodipine Sample HPLC HPLC Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity Assessment (Peak Area %) HPLC->Purity Structure Structural Elucidation (Chemical Shifts) NMR->Structure Identity Identity Confirmation (Molecular Weight & Fragmentation) MS->Identity Final Characterized Amlodipine Purity->Final Structure->Final Identity->Final

Amlodipine Characterization Workflow

Conclusion

This guide has outlined the fundamental principles and methodologies for the synthesis and chemical characterization of Amlodipine. The Hantzsch synthesis provides a reliable route to the dihydropyridine core, while a suite of analytical techniques including NMR, MS, and HPLC are essential for confirming the structure, identity, and purity of the final product. The data and protocols presented herein serve as a valuable resource for professionals engaged in the research and development of this important pharmaceutical agent.

References

In Vitro Pharmacological Profile of Amlodipine (as a representative Dihydropyridine Calcium Channel Blocker)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following in-depth technical guide on the in vitro pharmacological profile of Amlodipine is provided as a representative example due to the absence of specific public-domain data for "Elgodipine" in the conducted searches. Amlodipine, a well-characterized dihydropyridine calcium channel blocker, is used here to illustrate the requested data presentation, experimental protocols, and visualizations. Researchers, scientists, and drug development professionals can adapt this framework for their internal data on this compound.

Introduction

Amlodipine is a long-acting, dihydropyridine-class calcium channel blocker used in the management of hypertension and angina.[1][2][3] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[4][5] This document provides a comprehensive overview of the in vitro pharmacological properties of amlodipine, detailing its binding affinity, electrophysiological effects, and cellular functional activities.

Binding Affinity

Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. For amlodipine, these studies have elucidated its interaction with L-type calcium channels.

Quantitative Binding Data
TargetRadioligandPreparationKd (nM)Bmax (pmol/mg protein)Reference
L-type Calcium Channel(-)[3H]amlodipineRat cardiac membrane fragments1.64 ± 0.170.45 ± 0.08[6]
L-type Calcium Channel[3H]nitrendipineRat cardiac sarcolemma--[7]
Alpha-1a adrenergic receptor-HumanpKi = 5.63-[8]
Alpha-1b adrenergic receptor-HumanpKi = 5.1-[8]
Alpha-1d adrenergic receptor-HumanpKi = 5.27-[8]

Note: Further details on the specific binding parameters (Ki) against various radioligands can be found in specialized databases like the IUPHAR/BPS Guide to PHARMACOLOGY.[8]

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of a test compound for L-type calcium channels in a specific tissue preparation.

Materials:

  • Tissue Preparation: Rat cardiac membrane fragments.

  • Radioligand: (-)[3H]amlodipine.

  • Test Compound: Amlodipine (for competition assays).

  • Buffers: Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Isolate cardiac tissue from rats and homogenize in an appropriate buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times and resuspend in the incubation buffer. Determine the protein concentration of the membrane preparation.

  • Saturation Binding Assay:

    • Incubate a fixed amount of membrane protein with increasing concentrations of (-)[3H]amlodipine.

    • For each concentration, prepare parallel tubes containing an excess of unlabeled amlodipine to determine non-specific binding.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 5 hours for amlodipine).[6]

  • Assay Termination: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot the specific binding data against the radioligand concentration.

    • Analyze the data using non-linear regression (e.g., Scatchard analysis) to determine the Kd and Bmax values.[9]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Cardiac Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Wash Washing Centrifuge->Wash Resuspend Resuspension Wash->Resuspend ProteinAssay Protein Assay Resuspend->ProteinAssay Incubate Incubation with (-)[3H]amlodipine ProteinAssay->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Data Calculate->Plot Analyze Non-linear Regression Plot->Analyze Kd_Bmax Determine Kd and Bmax Analyze->Kd_Bmax

Electrophysiological Profiling

Electrophysiology studies are essential to characterize the functional effects of a compound on ion channel activity. For amlodipine, these studies confirm its inhibitory action on L-type calcium currents.

Quantitative Electrophysiology Data
Cell TypeChannelMethodIC50Key FindingsReference
Rat Aortic Smooth Muscle CellsL-type Ca2+ ChannelCa2+-induced contractions1.9 nMPotent inhibition of Ca2+-induced contractions[7]
CHO cells expressing α1C subunitL-type Ca2+ ChannelWhole-cell patch clamp-Inhibition of inward Ba2+ current[10]
Canine Cardiac CellsAV nodal conductionIn vivo electrophysiology-Slight prolongation of AV nodal conduction[11][12]
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the inhibitory effect of a test compound on L-type calcium channel currents in a cellular model.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the α1C subunit of the L-type calcium channel.[10]

  • Recording Equipment: Patch-clamp amplifier, data acquisition system, and microscope.

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.

  • Solutions:

    • External Solution (containing Ba2+ as charge carrier): To isolate calcium channel currents.

    • Internal (Pipette) Solution: Containing ions to mimic the intracellular environment.

  • Test Compound: Amlodipine dissolved in the external solution at various concentrations.

Procedure:

  • Cell Preparation: Plate the transfected CHO cells on glass coverslips and allow them to adhere.

  • Pipette Fabrication: Pull glass capillaries to form micropipettes with a fine tip. Fire-polish the tip to ensure a smooth surface for sealing.

  • Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -100 mV).[10]

    • Apply depolarizing voltage steps (e.g., to 0 mV) to activate the channels and record the resulting inward current.[10]

  • Drug Application: Perfuse the external solution containing different concentrations of amlodipine over the cell and record the current at each concentration.

  • Data Analysis:

    • Measure the peak inward current amplitude at each drug concentration.

    • Normalize the current to the control (pre-drug) current.

    • Plot the normalized current as a function of drug concentration and fit the data to a concentration-response curve (e.g., Hill equation) to determine the IC50 value.

G cluster_setup Experimental Setup cluster_procedure Recording Procedure cluster_analysis Data Analysis Cell Transfected CHO Cell Pipette Patch Pipette Amplifier Amplifier & DAQ Seal Giga-seal Formation Amplifier->Seal WholeCell Whole-Cell Access Seal->WholeCell RecordControl Record Control Current WholeCell->RecordControl ApplyDrug Apply Amlodipine RecordControl->ApplyDrug RecordDrug Record Drug Effect ApplyDrug->RecordDrug Measure Measure Peak Current RecordDrug->Measure Normalize Normalize to Control Measure->Normalize Plot Concentration-Response Curve Normalize->Plot IC50 Determine IC50 Plot->IC50

Cellular Functional Assays

Cellular functional assays provide insights into the downstream consequences of target engagement. For amlodipine, these assays demonstrate its effects on vascular smooth muscle cell physiology.

Quantitative Cellular Data
AssayCell TypeEndpointIC50 / EffectReference
Cell Viability (MTT Assay)A549 & H1299 Lung Cancer CellsProliferationIC50 = 23 & 25.66 µM[13]
Ca2+ MobilizationHuman Vascular Smooth Muscle CellsIntracellular Ca2+ releaseDose-dependent reduction[14]
ERK 1/2 ActivationHuman Vascular Smooth Muscle CellsPhosphorylation of ERK 1/2Reduction with bFGF stimulation[14]
Experimental Protocol: Cell Viability (MTT) Assay

Objective: To assess the effect of a test compound on the viability and proliferation of cells.

Materials:

  • Cell Line: A549 human lung carcinoma cells.[13]

  • Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • 96-well Plates: For cell seeding and treatment.

  • Test Compound: Amlodipine.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: (e.g., DMSO or acidified isopropanol).

  • Plate Reader: To measure absorbance.

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a predetermined density (e.g., 1x104 cells/well) and allow them to attach overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of amlodipine (e.g., 10, 15, 20, 30, 40 µM) for a specified duration (e.g., 48 hours).[13] Include vehicle-treated wells as a control.

  • MTT Addition: After the treatment period, add MTT reagent to each well and incubate for a few hours (e.g., 4 hours). During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the absorbance of treated wells as a percentage of the vehicle-treated control wells.

    • Plot the percentage of cell viability against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways

Amlodipine's primary mechanism of action is the blockade of L-type calcium channels. This action initiates a cascade of downstream signaling events, primarily leading to vasodilation. Additionally, amlodipine has been shown to modulate other signaling pathways involved in cell growth and differentiation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Amlodipine Amlodipine LTCC L-type Ca2+ Channel Amlodipine->LTCC Inhibits Ca_in Ca2+ Influx LTCC->Ca_in Ca_level [Ca2+]i decreases Ca_in->Ca_level MLCK Myosin Light Chain Kinase Ca_level->MLCK Inhibits MLC_P Myosin Light Chain-P MLCK->MLC_P Phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Amlodipine Amlodipine Receptor Membrane Receptor Amlodipine->Receptor Akt2 Akt2 Receptor->Akt2 Activates Sp1 Sp1 Akt2->Sp1 Promotes Translocation miR21 miR-21 Promoter Sp1->miR21 Binds to VSMC_genes VSMC Differentiation Genes miR21->VSMC_genes Regulates Expression Cell_Diff VSMC Differentiation VSMC_genes->Cell_Diff

References

Preclinical Safety and Toxicology of Amlodipine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "Elgodipine" did not yield specific results. Based on the context of the provided search results, this document focuses on the preclinical safety and toxicology of Amlodipine , a widely studied and prescribed calcium channel blocker. It is presumed that "this compound" was a typographical error.

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of amlodipine. The information is intended for researchers, scientists, and drug development professionals.

Amlodipine is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle.[1] It is widely used for the treatment of hypertension and angina.[2] Preclinical studies are crucial for establishing the safety profile of a drug before it is administered to humans. This guide summarizes key findings from various nonclinical studies on amlodipine.

Acute Toxicity

Acute toxicity studies are designed to determine the potential toxicity of a substance after a single dose.

Table 1: Acute Toxicity of Amlodipine

SpeciesRoute of AdministrationLD50Reference
MouseOral37 mg/kg[3]
RatOral70 mg/kg (in a study of poisoned animals)[4]

Experimental Protocol: Acute Oral Toxicity Study (General)

A typical acute oral toxicity study involves the administration of a single dose of the test substance to animals, usually rodents. The animals are then observed for a set period, typically 14 days, for any signs of toxicity, including mortality. The LD50 (Lethal Dose, 50%) is then calculated, which is the dose that is lethal to 50% of the test animals.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are conducted to evaluate the toxic effects of a substance after repeated administration over a longer period.

Table 2: Repeat-Dose Toxicity of Amlodipine

SpeciesDurationRoute of AdministrationDose LevelsKey FindingsNOAELReference
Rat13 weeksOralNot specifiedConsistent with findings for aliskiren and amlodipine alone in a combination study.Not specified[5]
Dog6 weeksOralNot specifiedCaused soft stools, loose stools, decreased appetite, and emesis. No toxic reactions related to weight, temperature, blood pressure, hematology, stool, urine, bone marrow, or electrocardiogram.Not specified[6]
DogNot specifiedOralHigh doseIncrease in the organ coefficient of the heart.Not specified[6]

Experimental Protocol: 6-Week Repeat-Dose Toxicity Study in Dogs

In a 6-week repeat-dose toxicity study, Beagle dogs were administered amlodipine besylate, levoamlodipine maleate, atorvastatin calcium, or a combination of levoamlodipine maleate and atorvastatin calcium.[6] The animals were observed for clinical signs of toxicity, and various parameters such as body weight, food consumption, hematology, clinical chemistry, and urinalysis were monitored.[6] At the end of the study, a full necropsy and histopathological examination of tissues were performed.[6]

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to the genetic material of cells.

Table 3: Genotoxicity of Amlodipine

AssayTest SystemConcentration/DoseResultsReference
Ames TestSalmonella typhimuriumUp to 10 mg/plate (racemic amlodipine)Negative[6]
Chromosomal Aberration TestHuman peripheral blood lymphocytesUp to 10 µg/mL (racemic amlodipine)Negative[6]
Mouse Micronucleus TestMouse20 mg/kg (single dose) and 10 mg/kg (for 5 days) (racemic amlodipine)Negative[6]
In vitro Chromosomal AberrationHuman peripheral blood lymphocytes0, 5, 10, 15, 25, and 50 mg/mLNot statistically significant increase in chromosomal aberrations[7]

Experimental Protocol: In Vitro Chromosomal Aberration Assay

Human peripheral blood lymphocytes are cultured in the presence of different concentrations of the test substance (amlodipine) and a positive and negative control.[7] After a specific incubation period, the cells are harvested, and metaphase chromosomes are prepared and analyzed for structural aberrations such as breaks, gaps, and exchanges.[7]

G cluster_0 Preclinical Toxicology Workflow A Acute Toxicity B Repeat-Dose Toxicity A->B F Safety Pharmacology A->F C Genotoxicity B->C E Reproductive & Developmental Toxicity B->E D Carcinogenicity C->D

Caption: General workflow for preclinical toxicology assessment.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

Table 4: Carcinogenicity of Amlodipine

SpeciesDurationRoute of AdministrationDose LevelsFindingsReference
Mouse2 yearsOral0.5, 1.25, and 2.5 mg/kg/day (racemate)No evidence of carcinogenic effect[6]
Rat2 yearsOral0.5, 1.25, and 2.5 mg/kg/day (racemate)No evidence of carcinogenic effect[6]

Experimental Protocol: Two-Year Rodent Carcinogenicity Study

In these studies, rats and mice are administered the test substance (amlodipine) daily for a period of two years.[6] The animals are monitored for the development of tumors. At the end of the study, a complete histopathological examination of all organs and tissues is performed to identify any neoplastic lesions.[6]

Reproductive and Developmental Toxicity

These studies evaluate the potential effects of a substance on fertility, pregnancy, and fetal development.

Table 5: Reproductive and Developmental Toxicity of Amlodipine

| Study Type | Species | Dose Levels | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Fertility | Rat | 10 mg/kg (racemate) | No adverse effects on fertility |[6] | | Teratogenicity | Rat | 10 mg/kg (racemate) | Smaller litter size and increased gestation period |[6] | | Teratogenicity | Rabbit | 10 mg/kg (racemate) | No teratogenic effects |[6] | | Developmental Toxicity | Mouse | 0.2, 0.8, and 1.6 mg/kg body weight | NOAEL of 0.2 mg/kg. Higher doses caused reduced maternal organ weights and embryo lethality at the highest dose. |[8] |

Experimental Protocol: Teratogenicity Study in Rats

Pregnant rats are administered the test substance during the period of organogenesis.[6] Just before delivery, the fetuses are removed by caesarean section and examined for any external, visceral, or skeletal abnormalities.[9]

G cluster_1 Amlodipine Mechanism of Action A Amlodipine B L-type Calcium Channels (Vascular Smooth Muscle) A->B blocks C Inhibition of Calcium Influx B->C D Vasodilation C->D E Reduced Peripheral Resistance D->E F Lowered Blood Pressure E->F

Caption: Simplified signaling pathway of amlodipine.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

In healthy dogs, a single oral dose of levoamlodipine maleate at 0.1 mg/kg had no obvious effect on blood pressure, heart rate, or electrocardiogram parameters.[6] At 0.3 mg/kg, there was a trend of blood pressure reduction, and at 1 mg/kg, a significant reduction in blood pressure was observed with no significant effect on heart rate or electrocardiogram.[6] Single oral doses up to 1.0 mg/kg had no significant effect on the respiratory rate of healthy dogs.[6]

Conclusion

The preclinical data for amlodipine demonstrate a well-characterized safety profile. The acute toxicity is low, and it is not genotoxic or carcinogenic in rodent studies. Repeat-dose toxicity studies have identified some effects at higher doses, primarily related to its pharmacological activity. Reproductive and developmental toxicity studies have shown some effects at high doses, but no teratogenicity was observed in rabbits.[6] These preclinical findings have supported the long-term clinical use of amlodipine in the treatment of hypertension and angina.

References

Methodological & Application

Application Notes and Protocols for Dihydropyridine Calcium Channel Blockers in Rodent Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on published research for amlodipine , a dihydropyridine calcium channel blocker. As no specific data for elgodipine in rodent hypertension models were publicly available at the time of this document's creation, amlodipine is used here as a surrogate. Researchers should consider the potential for different pharmacokinetic and pharmacodynamic properties of this compound and adjust protocols accordingly.

Introduction

This compound is a dihydropyridine calcium channel blocker expected to exhibit antihypertensive effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance.[1][2] These notes provide an overview of the presumed mechanism of action and detailed protocols for the administration of dihydropyridine calcium channel blockers, using amlodipine as an exemplar, in common rodent models of hypertension. The provided protocols are intended to serve as a starting point for researchers, and specific experimental conditions may require optimization.

Mechanism of Action

Dihydropyridine calcium channel blockers like this compound are understood to act as peripheral arterial vasodilators.[2] Their primary mechanism involves blocking the voltage-dependent L-type calcium channels in vascular smooth muscle cells.[3] This inhibition prevents the influx of calcium ions that is necessary for muscle contraction.[3][4] The resulting relaxation of vascular smooth muscle leads to vasodilation, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[1][2]

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_SystemicEffect Systemic Effect Ca_ext Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Intracellular Ca²⁺ L_type->Ca_int This compound This compound (Dihydropyridine Blocker) This compound->L_type Blocks Vasodilation Vasodilation This compound->Vasodilation Promotes Calmodulin Calmodulin Ca_int->Calmodulin Binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Muscle Contraction MyosinLC_P->Contraction Leads to Vasodilation_Systemic Vasodilation TPR Reduced Total Peripheral Resistance Vasodilation_Systemic->TPR BP Decreased Blood Pressure TPR->BP

Caption: Presumed signaling pathway of this compound in vascular smooth muscle cells.

Rodent Models of Hypertension

Several rodent models are commonly used to study hypertension. The choice of model depends on the specific research question.

  • Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension.[5][6][7]

  • Dahl Salt-Sensitive (DSS) Rats: These rats develop hypertension when fed a high-salt diet, modeling salt-sensitive hypertension.

  • Angiotensin II (Ang II)-Induced Hypertensive Rats: Hypertension is induced by continuous infusion of Angiotensin II, a potent vasoconstrictor.[8]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: This model involves uninephrectomy followed by administration of DOCA and a high-salt diet, leading to volume-dependent hypertension.[8]

Data Presentation: Dosage and Administration of Amlodipine in Rodent Models

The following tables summarize dosages and administration routes for amlodipine in various rodent hypertension studies. These can be used as a reference for designing studies with this compound.

Table 1: Oral Administration of Amlodipine in Rats
Rodent ModelDosageFrequencyDurationEffects NotedReference
Spontaneously Hypertensive Rats (SHR)2, 8, and 20 mg/kg/dayOnce daily6 monthsDose-dependent reduction in systolic blood pressure; reduction in cardiac fibrosis and hypertrophy.[6][9][6]
Dahl Salt-Sensitive Rats1 and 10 mg/kg/dayOnce dailyNot specifiedHigh dose (10 mg/kg/day) decreased systolic blood pressure and controlled excessive hypertrophy.[6]
Rats with Heart Failure1 and 5 mg/kg/dayOnce daily1 monthHigh dose (5 mg/kg/day) increased survival rate and improved left ventricular function.[10][10]
Table 2: Intravenous and Intracerebroventricular Administration of Amlodipine in SHRs
Administration RouteDosageDurationEffects NotedReference
Intravenous (IV) Injection50 to 100 µg/kgSingle doseDose-related decrease in mean arterial pressure.[5][5]
Intracerebroventricular (ICV) Injection10 to 50 µg/kgSingle doseParallel decreases in mean arterial pressure, renal sympathetic nerve activity, and heart rate.[5][5]
Intravenous (IV) Infusion50 µg/kg/hour followed by 100 µg/kg/hour3 hours then 2 hoursParallel decreases in renal sympathetic nerve activity, mean arterial pressure, and heart rate.[5][5]
Intravenous (IV) Infusion200 µg/kg loading dose + 50 µg/kg/hourContinuousModest reduction in blood pressure; natriuresis and diuresis.[7][7]
Intravenous (IV) Infusion400 µg/kg loading dose + 100 µg/kg/hourContinuousSignificant decrease in blood pressure in hypertensive rats; natriuresis and diuresis.[7][11][7][11]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the chronic effects of orally administered this compound on blood pressure in SHRs.

Materials:

  • Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats (as controls).

  • This compound.

  • Vehicle (e.g., 0.5% methylcellulose or as appropriate for this compound solubility).

  • Oral gavage needles.

  • Blood pressure measurement system (e.g., tail-cuff method).[6]

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.

  • Baseline Measurements: Measure and record the baseline systolic blood pressure and body weight of all rats for several days to ensure stability.

  • Group Allocation: Randomly assign SHRs to different treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound). A group of WKY rats should serve as a normotensive control.

  • Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle daily.

  • Administration: Administer this compound or vehicle by oral gavage once daily for the duration of the study (e.g., 4-8 weeks). A typical volume is 1-2 mL/kg.

  • Blood Pressure Monitoring: Measure systolic blood pressure at regular intervals (e.g., weekly) throughout the study.

  • Terminal Procedures: At the end of the study, animals may be euthanized for tissue collection (e.g., heart, aorta) for further analysis (e.g., histology for hypertrophy and fibrosis).

cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Analysis Acclimation Animal Acclimation (SHR & WKY rats) Baseline Baseline Measurements (Blood Pressure, Body Weight) Acclimation->Baseline Grouping Group Allocation (Vehicle, Low Dose, High Dose) Baseline->Grouping Preparation Daily Drug Preparation Grouping->Preparation Administration Oral Gavage (Once Daily) Preparation->Administration Monitoring Weekly Blood Pressure Monitoring Administration->Monitoring Monitoring->Administration Repeat for study duration Termination Study Termination Monitoring->Termination Tissue Tissue Collection (Heart, Aorta) Termination->Tissue Analysis Histological & Other Analyses Tissue->Analysis

Caption: Experimental workflow for chronic oral administration of this compound in SHRs.

Protocol 2: Intravenous Infusion of this compound in Anesthetized SHRs

Objective: To investigate the acute dose-dependent effects of intravenously administered this compound on mean arterial pressure and renal function.

Materials:

  • Spontaneously Hypertensive Rats (SHRs).

  • Anesthetic (e.g., sodium pentobarbitone).

  • Catheters for arterial and venous cannulation.

  • Pressure transducer and data acquisition system.

  • Infusion pump.

  • This compound.

  • Saline (vehicle).

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and perform cannulation of the femoral artery (for blood pressure measurement) and femoral vein (for drug infusion).

  • Stabilization: Allow the animal to stabilize for a period (e.g., 30-60 minutes) after surgery, infusing saline at a low rate.

  • Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate.

  • This compound Infusion:

    • Administer a loading dose of this compound (e.g., based on amlodipine data, 200 µg/kg).[7]

    • Immediately follow with a continuous infusion at a set rate (e.g., 50 µg/kg/hour).[7]

    • The infusion can be maintained for a specific duration or increased in a stepwise manner to assess dose-response.

  • Data Recording: Continuously record MAP and heart rate throughout the infusion period.

  • Urine Collection (Optional): The bladder can be cannulated to collect urine for the measurement of urine flow rate and sodium excretion to assess renal effects.[7]

Anesthesia Anesthetize SHR Surgery Arterial & Venous Cannulation Anesthesia->Surgery Stabilization Stabilization Period (Saline Infusion) Surgery->Stabilization Baseline Record Baseline MAP & Heart Rate Stabilization->Baseline LoadingDose Administer IV Loading Dose Baseline->LoadingDose Infusion Start Continuous IV Infusion LoadingDose->Infusion Recording Continuous Data Recording (MAP, HR) Infusion->Recording Urine Optional: Urine Collection Infusion->Urine

Caption: Workflow for acute intravenous infusion of this compound in anesthetized SHRs.

Conclusion

The provided application notes and protocols, based on data from the analogous compound amlodipine, offer a comprehensive starting point for investigating the dosage and administration of this compound in rodent models of hypertension. Researchers should carefully consider the specific properties of this compound and may need to perform dose-ranging studies to determine the optimal experimental conditions. Thorough documentation of all experimental parameters is crucial for the reproducibility and interpretation of results.

References

Application Notes and Protocols for Studying the Anti-Anginal Effects of Elgodipine (using Amlodipine as a proxy)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for utilizing established animal models to investigate the anti-anginal properties of Elgodipine, a novel dihydropyridine calcium channel blocker. Due to the limited publicly available data on this compound, these protocols have been developed using Amlodipine, a well-characterized drug of the same class, as a proxy. Amlodipine's known mechanisms of action and its efficacy in various angina models provide a robust framework for evaluating this compound.

The protocols detailed below cover models for both vasospastic and stable (exertional) angina, offering a comprehensive platform for preclinical assessment of this compound's therapeutic potential.

Mechanism of Action of Dihydropyridine Calcium Channel Blockers

This compound, as a dihydropyridine calcium channel blocker, is presumed to share its primary mechanism of action with Amlodipine. This involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[1] This blockade prevents the influx of calcium ions, leading to vasodilation of both peripheral and coronary arteries.[1][2]

The anti-anginal effects are mediated through two main pathways:

  • Stable Angina: By causing peripheral arterial vasodilation, this compound reduces the total peripheral resistance (afterload) that the heart has to pump against. This decreases myocardial oxygen demand during exertion.[2]

  • Variant (Vasospastic) Angina: this compound directly acts on the coronary arteries, preventing and reversing the vasospasms that restrict blood flow to the heart muscle.[2]

A secondary mechanism that may contribute to this compound's effects, similar to Amlodipine, is the stimulation of endothelial nitric oxide (NO) production.[3][4][5] NO is a potent vasodilator, and its increased availability can further enhance coronary blood flow.

Signaling Pathways

The primary signaling pathway for the vasodilatory effect of this compound is the blockade of L-type calcium channels. A secondary pathway involves the stimulation of endothelial nitric oxide synthase (eNOS).

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Endothelial Cell This compound This compound L_type_Ca_channel L-type Ca²⁺ Channel This compound->L_type_Ca_channel Blocks Ca_influx Ca²⁺ Influx Relaxation Vasodilation (Anti-anginal Effect) L_type_Ca_channel->Relaxation Inhibition leads to Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Forms MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Contraction Vasoconstriction Myosin_LC_P->Contraction Elgodipine_endo This compound eNOS eNOS Elgodipine_endo->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation_NO Vasodilation NO->Vasodilation_NO G cluster_setup Animal Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis animal_prep Anesthetize Rat (e.g., Pentobarbital Sodium) cannulation Cannulate Femoral Vein for IV administration animal_prep->cannulation ecg_setup Attach ECG electrodes (Lead II configuration) cannulation->ecg_setup baseline Record Baseline ECG and Hemodynamics ecg_setup->baseline drug_admin Administer this compound (or Vehicle) IV baseline->drug_admin wait Wait for 5-10 minutes drug_admin->wait vasopressin Induce Ischemia with Vasopressin IV wait->vasopressin record Record ECG and Hemodynamics during Ischemia vasopressin->record st_analysis Analyze ST-segment depression/elevation record->st_analysis hemo_analysis Analyze Blood Pressure and Heart Rate record->hemo_analysis comparison Compare this compound group to Vehicle group st_analysis->comparison hemo_analysis->comparison

References

Application Notes and Protocols: Investigating Signaling Pathways in Cardiomyocytes Using Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing dihydropyridine calcium channel blockers to investigate signaling pathways in cardiomyocytes. Due to the limited availability of specific data for Elgodipine, this document will use Amlodipine, a widely studied and representative dihydropyridine calcium channel blocker, to illustrate the experimental approaches and expected outcomes. The principles and protocols described herein are broadly applicable to other compounds in this class for studying their effects on cardiac muscle cells.

Amlodipine, by blocking L-type calcium channels, modulates intracellular calcium levels, a critical second messenger in cardiomyocytes.[1] This modulation influences a range of cellular processes, including hypertrophy, apoptosis, and oxidative stress. These notes will detail the signaling pathways affected by Amlodipine and provide protocols for their investigation.

Key Signaling Pathways Modulated by Amlodipine in Cardiomyocytes

Amlodipine has been shown to impact several critical signaling pathways in cardiomyocytes, primarily related to cell growth, survival, and stress responses.

Cardiac Hypertrophy and EGFR Signaling

Pathological cardiac hypertrophy, an enlargement of cardiomyocytes, is a key factor in the development of heart failure.[2][3] Amlodipine has been demonstrated to ameliorate cardiac hypertrophy by inhibiting the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[4]

Signaling Pathway Diagram: Amlodipine's Inhibition of EGFR-Mediated Hypertrophy

G Amlodipine Amlodipine L_type_Ca_Channel L-type Ca2+ Channel Amlodipine->L_type_Ca_Channel Inhibits p_EGFR p-EGFR Amlodipine->p_EGFR Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Epinephrine Epinephrine GPCR GPCR Epinephrine->GPCR Activates EGFR EGFR GPCR->EGFR Transactivates EGFR->p_EGFR Phosphorylation Hypertrophic_Signaling Hypertrophic Signaling Cascade p_EGFR->Hypertrophic_Signaling Activates Protein_Synthesis Increased Protein Synthesis Hypertrophic_Signaling->Protein_Synthesis Leads to Hypertrophy Cardiomyocyte Hypertrophy Protein_Synthesis->Hypertrophy Results in

Caption: Amlodipine inhibits cardiomyocyte hypertrophy by blocking EGFR phosphorylation.

Hypoxia-Induced Apoptosis and the Akt Survival Pathway

Hypoxia can trigger apoptosis in cardiomyocytes, contributing to cardiac cell death in ischemic conditions. Amlodipine has been shown to protect cardiomyocytes from hypoxia-induced apoptosis by restoring cellular calcium levels and activating the pro-survival Akt signaling pathway.[5]

Signaling Pathway Diagram: Amlodipine's Anti-Apoptotic Effect via Akt Pathway

G Hypoxia Hypoxia Ca_Overload Intracellular Ca2+ Overload Hypoxia->Ca_Overload Induces Oxidative_Stress Oxidative Stress Hypoxia->Oxidative_Stress Induces Caspase_Activation Caspase-3, -7, -9 Activation Ca_Overload->Caspase_Activation Leads to Oxidative_Stress->Caspase_Activation Leads to Amlodipine Amlodipine Amlodipine->Ca_Overload Prevents Akt Akt Amlodipine->Akt Promotes p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation p_Akt->Caspase_Activation Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Amlodipine protects against hypoxia-induced apoptosis via the Akt pathway.

Doxorubicin-Induced Apoptosis and the Mitochondrial Pathway

The chemotherapeutic agent doxorubicin can induce cardiotoxicity, leading to cardiomyocyte apoptosis. Amlodipine mitigates this by suppressing the mitochondrial apoptotic pathway, an effect linked to its antioxidant properties.[1]

Signaling Pathway Diagram: Amlodipine's Inhibition of Doxorubicin-Induced Mitochondrial Apoptosis

G Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Caspase_3 Caspase-3 Activation Cytochrome_c->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes Amlodipine Amlodipine Amlodipine->ROS Scavenges (Antioxidant) G Cell_Culture 1. Cardiomyocyte Culture & Treatment Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-EGFR) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis G Cell_Plating 1. Plate Cardiomyocytes on glass-bottom dishes Dye_Loading 2. Load cells with Ca2+ indicator (e.g., Fura-2 AM) Cell_Plating->Dye_Loading Washing 3. Wash to remove extracellular dye Dye_Loading->Washing Treatment 4. Treat with Amlodipine/Stimuli Washing->Treatment Imaging 5. Fluorescence Microscopy Treatment->Imaging Analysis 6. Calculate [Ca2+]i (Ratiometric Analysis) Imaging->Analysis G Cell_Plating 1. Plate Cardiomyocytes Transfection 2. Co-transfect with Reporter Plasmid & Control Plasmid Cell_Plating->Transfection Treatment 3. Treat with Amlodipine/Stimuli Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Assay 5. Add Substrate (e.g., Luciferin) Lysis->Assay Measurement 6. Measure Signal (Luminescence) Assay->Measurement Analysis 7. Normalize & Analyze Data Measurement->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Amlodipine Instability in Physiological Buffer Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Amlodipine in physiological buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Amlodipine precipitating in my physiological buffer (e.g., PBS, cell culture media)?

A1: Amlodipine besylate is a sparingly soluble drug in aqueous solutions, especially at neutral to alkaline pH.[1] Physiological buffers, which typically have a pH of around 7.4, can reduce the solubility of Amlodipine, leading to precipitation. Other factors that can contribute to precipitation include high drug concentration, the presence of certain salts in the buffer, and temperature shifts.[2]

Q2: What are the main degradation pathways of Amlodipine in solution?

A2: Amlodipine is susceptible to degradation under several conditions. The primary degradation pathways include:

  • Hydrolysis: It degrades in both acidic and alkaline conditions.[3][4]

  • Oxidation: Amlodipine can be degraded by oxidizing agents.[5][6]

  • Photodegradation: Exposure to light, particularly UV light, can cause significant degradation.[3][7]

Q3: How can I improve the solubility and stability of Amlodipine in my experiments?

A3: Several formulation strategies can be employed to enhance the solubility and stability of Amlodipine in aqueous solutions. These include:

  • Solid Dispersions: Creating a solid dispersion of Amlodipine with a hydrophilic polymer can significantly improve its dissolution rate and solubility.

  • Liposomal Formulations: Encapsulating Amlodipine within liposomes can protect it from degradation and improve its stability in physiological buffers.[8]

  • pH Adjustment: Maintaining a slightly acidic pH (if experimentally permissible) can increase the solubility of Amlodipine.

  • Use of Co-solvents: In some instances, the use of a small percentage of a biocompatible co-solvent may help to keep the drug in solution. However, this must be carefully validated for its effect on the experimental system.

Q4: What are the expected degradation products of Amlodipine?

A4: The major degradation products of Amlodipine include its pyridine derivative (Impurity D) formed under oxidative and photolytic stress.[3][5] Other degradation products can be formed through hydrolysis of the ester groups.

Troubleshooting Guide: Amlodipine Precipitation and Degradation

This guide provides solutions to common issues encountered during experiments with Amlodipine in physiological buffers.

Issue Potential Cause Troubleshooting Steps
Precipitation upon addition to buffer - Poor aqueous solubility of Amlodipine at neutral/alkaline pH.- High drug concentration.- Presence of incompatible salts in the buffer.- Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and dilute it serially in the physiological buffer while vortexing.- Consider using a formulation approach like solid dispersion or liposomes to enhance solubility.- If possible, adjust the pH of the buffer to a slightly more acidic value (e.g., pH 6.8) without compromising the experiment.
Cloudiness or precipitation over time - Slow precipitation of the drug due to borderline solubility.- Temperature fluctuations affecting solubility.- Store the Amlodipine solution at a constant temperature.[9]- Prepare fresh solutions before each experiment.- Filter the solution through a 0.22 µm filter to remove any initial micro-precipitates.
Loss of drug activity or inconsistent results - Degradation of Amlodipine due to pH, light, or oxidation.- Protect the Amlodipine solution from light by using amber vials or covering the container with aluminum foil.- Prepare solutions fresh and avoid long-term storage in physiological buffers.- If the buffer contains potentially oxidative components, consider de-gassing the buffer or adding an antioxidant if it does not interfere with the experiment.
Formation of unknown peaks in HPLC analysis - Presence of degradation products.- Compare the chromatogram with known degradation product standards.- Perform forced degradation studies (acid, base, oxidation, photolysis) to identify the retention times of potential degradation products.

Quantitative Data on Amlodipine Degradation

The following tables summarize the degradation of Amlodipine under various stress conditions.

Table 1: Degradation of Amlodipine under Hydrolytic and Oxidative Stress

Stress ConditionDurationTemperature% DegradationReference
0.1 M HCl3 daysAmbient~1%[3]
0.1 M NaOH3 daysAmbient~43%[3]
3% H₂O₂3 daysAmbient~1%[3]
Acidic Medium--60%[6]
Basic Medium--25%[6]
30% H₂O₂--20%[6]
Acidic condition (pH not specified)8 hours-7.54%[5]
Basic condition (pH not specified)8 hours-29.73%[5]
Oxidative condition8 hours-74.40%[5]

Table 2: Photodegradation of Amlodipine

Light SourceExposure% DegradationReference
UV light (200 W-h/m²) and White light (1.2 million lux-h)-~5%[3]
UV and Vis radiation15 days-22.38% (UV), 19.89% (Vis)

Experimental Protocols

1. Preparation of Amlodipine Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion of Amlodipine with Polyvinylpyrrolidone (PVP) to enhance its solubility.

  • Materials: Amlodipine besylate, Polyvinylpyrrolpyrrolidone (PVP), Ethanol, Vacuum oven.

  • Procedure:

    • Dissolve Amlodipine besylate and PVP in a 1:2 weight ratio in a minimal amount of ethanol.

    • Stir the solution until a clear solution is obtained.

    • Evaporate the ethanol under vacuum at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Grind the resulting solid dispersion into a fine powder.

    • The powdered solid dispersion can then be dissolved in the physiological buffer for experimental use.

2. Preparation of Amlodipine-Loaded Liposomes (Thin-Film Hydration Method)

This protocol outlines the preparation of Amlodipine-loaded liposomes to improve stability and prevent precipitation.

  • Materials: Amlodipine besylate, Soybean lecithin, Cholesterol, Chloroform, Methanol, Phosphate buffered saline (PBS, pH 7.4), Rotary evaporator, Sonicator.

  • Procedure:

    • Dissolve soybean lecithin and cholesterol (e.g., in a 4:1 molar ratio) in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.[10]

    • Add Amlodipine besylate to the lipid solution and mix thoroughly.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature.

    • To obtain smaller vesicles, sonicate the liposomal suspension using a probe sonicator or bath sonicator.

    • The resulting Amlodipine-loaded liposome suspension can be used for in vitro experiments.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting start Start: Amlodipine Besylate Powder stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock dilution Dilute Stock in Physiological Buffer stock->dilution end_sol Amlodipine in Solution dilution->end_sol precip Precipitation Occurs end_sol->precip degrad Degradation Suspected end_sol->degrad sol_strat Apply Solubilization Strategy (Solid Dispersion / Liposomes) precip->sol_strat If precipitation stab_strat Apply Stabilization Strategy (Protect from Light / Fresh Prep) degrad->stab_strat If degradation sol_strat->dilution Improved Solubility stab_strat->dilution Improved Stability

Caption: Troubleshooting workflow for Amlodipine instability.

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products amlodipine Amlodipine hydrolysis_prod Hydrolysis Products (Ester Cleavage) amlodipine->hydrolysis_prod Hydrolysis impurity_d Pyridine Derivative (Impurity D) amlodipine->impurity_d Oxidation / Photolysis acid Acidic pH acid->hydrolysis_prod base Alkaline pH base->hydrolysis_prod oxidation Oxidation (e.g., H₂O₂) oxidation->impurity_d light Light (UV/Vis) light->impurity_d

Caption: Amlodipine degradation pathways under stress.

References

Technical Support Center: Optimization of Dihydropyridine Calcium Channel Blocker Dosage to Reduce Peripheral Edema

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to optimize the dosage of dihydropyridine calcium channel blockers, such as Elgodipine, to minimize the common side effect of peripheral edema. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of peripheral edema induced by dihydropyridine calcium channel blockers like this compound?

A1: Peripheral edema induced by dihydropyridine calcium channel blockers (CCBs) is primarily a result of their vasodilatory action.[1][2] These drugs cause a greater relaxation of precapillary arterioles compared to postcapillary venules.[3] This imbalance leads to an increase in intracapillary hydrostatic pressure, causing fluid to shift from the capillaries into the surrounding interstitial space, resulting in edema, most commonly observed in the ankles and lower legs.[3][4] This is considered a class effect of dihydropyridine CCBs.[1]

Q2: Is the incidence of peripheral edema dose-dependent?

A2: Yes, the development of peripheral edema with dihydropyridine CCBs is strongly dose-dependent.[4][5][[“]] Higher doses are associated with a significantly higher incidence and severity of edema.[4][5] For instance, studies with amlodipine have shown a clear increase in edema rates as the dosage is increased from 2.5-5 mg to 10 mg.[4][7]

Q3: Are there differences in the incidence of peripheral edema among different dihydropyridine calcium channel blockers?

A3: Yes, clinical evidence suggests that not all dihydropyridine CCBs carry the same risk of causing peripheral edema. Newer generation, more lipophilic CCBs like lercanidipine have been associated with a lower incidence of peripheral edema compared to older, first-generation agents like amlodipine and nifedipine.[8][9][10][11] This is thought to be due to a more balanced vasodilation of both arterioles and venules.[10]

Q4: What are the primary strategies for managing this compound-induced peripheral edema in a research setting?

A4: The primary strategies for managing peripheral edema include:

  • Dosage Reduction: As the effect is dose-dependent, the most straightforward approach is to titrate the dose of this compound to the lowest effective level that maintains the desired therapeutic effect while minimizing edema.[4][[“]]

  • Switching to an Alternative CCB: If dose reduction is not feasible or effective, switching to a different dihydropyridine CCB with a lower reported incidence of edema, such as lercanidipine, may be considered.[10]

  • Combination Therapy: Adding a drug that promotes venodilation, such as an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB), can help to counterbalance the arteriolar dilation caused by the CCB and reduce edema.[3][12]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Significant peripheral edema observed at the initial effective dose of this compound. High individual sensitivity to this compound-induced vasodilation.1. Reduce the dose of this compound by 25-50% and re-evaluate the therapeutic effect and edema severity. 2. If the therapeutic effect is compromised, consider switching to a different dihydropyridine CCB with a lower edema profile. 3. Investigate the possibility of combination therapy with an ACE inhibitor or ARB to mitigate edema while maintaining therapeutic efficacy.
Edema develops after a prolonged period of treatment with a stable dose of this compound. The onset of edema can be delayed.[12] Other contributing factors may have arisen.1. Confirm that there have been no changes in the experimental conditions or subject characteristics that could contribute to fluid retention. 2. Follow the same steps as for initial significant edema: consider dose reduction, switching medication, or adding an ACE inhibitor/ARB.
Inconsistent or variable edema observed across experimental subjects at the same dosage. Inter-individual differences in drug metabolism or vascular response.1. Analyze subject characteristics (e.g., age, sex, genetic factors) that might influence susceptibility to edema.[12] 2. Consider stratifying subjects based on their response and titrating the dose individually.

Data Presentation

Table 1: Comparative Incidence of Peripheral Edema with Different Dihydropyridine Calcium Channel Blockers

Calcium Channel BlockerGenerationTypical Dose Range (for hypertension)Incidence of Peripheral Edema (%)Reference(s)
NifedipineFirst30-90 mg/dayHigh[13]
AmlodipineFirst2.5-10 mg/day1.8% (at 2.5mg) to 10.8% (at 10mg)[4]
FelodipineFirst2.5-10 mg/dayDose-dependent, can be high[14]
LercanidipineSecond10-20 mg/dayLower than first-generation CCBs[8][9][11]
LacidipineSecond2-6 mg/dayLower than first-generation CCBs[13]

Note: Incidence rates can vary based on the patient population and study design.

Table 2: Effect of Dosage on the Incidence of Amlodipine-Induced Peripheral Edema

Amlodipine DosageIncidence of Peripheral Edema (%)Reference(s)
2.5 mg1.8[4]
5 mg3.0[4]
10 mg10.8[4]

Experimental Protocols

Protocol 1: Assessing Peripheral Edema in a Preclinical Model

This protocol describes a method for quantifying peripheral edema in a rodent model treated with a dihydropyridine calcium channel blocker.

Objective: To measure changes in paw volume as an indicator of peripheral edema.

Materials:

  • Plethysmometer

  • Dihydropyridine calcium channel blocker (e.g., this compound)

  • Vehicle control

  • Experimental animals (e.g., Wistar rats)

Procedure:

  • Acclimatize animals to the experimental conditions for at least one week.

  • Measure the baseline paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer the dihydropyridine CCB or vehicle control to the respective groups of animals.

  • At predetermined time points (e.g., 1, 2, 4, 6, and 24 hours) after drug administration, measure the paw volume again.

  • Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline measurement.

  • Compare the percentage increase in paw volume between the drug-treated and vehicle control groups.

Protocol 2: Evaluating the Efficacy of Combination Therapy in a Clinical Setting

This protocol outlines a randomized, double-blind, controlled trial to assess the effect of adding an ACE inhibitor on CCB-induced peripheral edema.

Objective: To determine if co-administration of an ACE inhibitor reduces the incidence and severity of peripheral edema in subjects receiving a dihydropyridine CCB.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Subjects with a clinical indication for a dihydropyridine CCB who have developed peripheral edema.

Procedure:

  • Recruit and obtain informed consent from eligible participants.

  • Randomly assign participants to one of two groups:

    • Group A: Continues CCB treatment + placebo.

    • Group B: Continues CCB treatment + ACE inhibitor.

  • Assess baseline peripheral edema using a standardized pitting edema scale and/or by measuring ankle circumference.

  • Follow up with participants at regular intervals (e.g., 2, 4, and 8 weeks).

  • At each follow-up visit, re-assess the severity of peripheral edema using the same methods as at baseline.

  • Collect data on blood pressure and any reported adverse events.

  • Analyze the change in edema scores and ankle circumference from baseline between the two groups.

Visualizations

Signaling_Pathway_of_Dihydropyridine_CCBs cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Blood_Vessel Blood Vessel This compound This compound (Dihydropyridine CCB) L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx This compound->Ca_Influx Inhibits L_type_Ca_Channel->Ca_Influx Mediates Contraction Muscle Contraction Ca_Influx->Contraction Stimulates Vasodilation Vasodilation Ca_Influx->Vasodilation Reduces Arteriolar_Dilation Arteriolar Dilation Vasodilation->Arteriolar_Dilation Increased_Capillary_Pressure Increased Capillary Hydrostatic Pressure Arteriolar_Dilation->Increased_Capillary_Pressure Venular_Constriction Relative Venular Constriction Venular_Constriction->Increased_Capillary_Pressure Peripheral_Edema Peripheral Edema Increased_Capillary_Pressure->Peripheral_Edema

Caption: Signaling pathway of this compound leading to peripheral edema.

Experimental_Workflow_for_Dosage_Optimization cluster_Phase1 Phase 1: Initial Dosing and Observation cluster_Phase2 Phase 2: Troubleshooting and Optimization cluster_Phase3 Phase 3: Outcome Start Initiate this compound at Lowest Potential Effective Dose Monitor_Therapeutic Monitor Therapeutic Effect Start->Monitor_Therapeutic Monitor_Edema Monitor for Peripheral Edema Start->Monitor_Edema Dose_Titration Titrate Dose Upwards (if therapeutic effect is insufficient) Monitor_Therapeutic->Dose_Titration Decision Edema Observed? Monitor_Edema->Decision Reduce_Dose Reduce this compound Dose Decision->Reduce_Dose Yes Optimal_Dose Optimal Dose Achieved (Therapeutic Effect with Minimal/No Edema) Decision->Optimal_Dose No Dose_Titration->Monitor_Therapeutic Dose_Titration->Monitor_Edema Reduce_Dose->Monitor_Therapeutic Reduce_Dose->Monitor_Edema Switch_CCB Switch to Alternative CCB (e.g., Lercanidipine) Reduce_Dose->Switch_CCB If therapeutic effect is compromised Add_ACEi_ARB Add ACE Inhibitor or ARB Reduce_Dose->Add_ACEi_ARB If edema persists Switch_CCB->Monitor_Therapeutic Switch_CCB->Monitor_Edema Switch_CCB->Optimal_Dose Add_ACEi_ARB->Monitor_Therapeutic Add_ACEi_ARB->Monitor_Edema Add_ACEi_ARB->Optimal_Dose

References

Addressing analytical challenges in Elgodipine metabolite identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common analytical challenges encountered during the identification and characterization of Elgodipine metabolites.

Disclaimer: Information regarding specific metabolites and analytical parameters for "this compound" is based on data from its structural analog, Amlodipine, and should be used as a reference for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic pathways for this compound?

A1: Based on its structural similarity to other dihydropyridine calcium channel blockers, the primary metabolic pathway for this compound is expected to be the dehydrogenation of its dihydropyridine ring to form a pyridine derivative.[1][2] This major metabolite is often referred to as M9 in Amlodipine literature.[1] Subsequent metabolic transformations may include O-demethylation, O-dealkylation, and oxidative deamination of the side chains.[1][3] The cytochrome P450 enzyme CYP3A4 is the principal enzyme responsible for the initial dehydrogenation.[1][2]

Q2: Which in vitro systems are recommended for initial this compound metabolism studies?

A2: For initial metabolic profiling, incubation of this compound with human liver microsomes (HLM) is highly recommended.[1][4] HLMs contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s, and are effective for identifying Phase I metabolites.[5][6] For a more comprehensive profile that includes both Phase I and Phase II metabolism, primary human hepatocytes are a suitable model system.[4][7]

Q3: What analytical technique is most suitable for identifying and quantifying this compound and its metabolites?

A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites in biological matrices.[8][9] High-resolution mass spectrometry (HR-MS) is particularly valuable for the structural elucidation of unknown metabolites.[5][10]

Troubleshooting Guide

Issue 1: Poor peak shape or tailing for this compound and its metabolites in LC-MS analysis.

  • Question: My chromatographic peaks for this compound and its metabolites are showing significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause 1: Secondary Interactions: The amine groups in this compound and its metabolites can interact with residual silanol groups on the surface of C18 columns, leading to peak tailing.

    • Troubleshooting Step: Add a small amount of a competing base, such as 0.1% formic acid or ammonium hydroxide, to the mobile phase to saturate the active sites on the stationary phase.

    • Potential Cause 2: Inappropriate pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.

    • Troubleshooting Step: Adjust the mobile phase pH. For basic compounds like this compound, a mobile phase pH of around 3.5 can improve peak shape.[11]

    • Potential Cause 3: Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Troubleshooting Step: Dilute the sample and reinject.

Issue 2: Low or no signal for the expected primary (pyridine) metabolite.

  • Question: I am incubating this compound with human liver microsomes but am not detecting the expected dehydrogenated metabolite. What are the possible reasons?

  • Answer:

    • Potential Cause 1: Inactive Cofactors: The NADPH-generating system is crucial for CYP450 activity. If the reagents are old or improperly stored, the enzymatic reaction will not proceed.

    • Troubleshooting Step: Prepare fresh NADPH-generating system solutions immediately before use. Ensure all components have been stored at the correct temperature.[5][7]

    • Potential Cause 2: Insufficient Incubation Time: The metabolic conversion of this compound may be slow.

    • Troubleshooting Step: Increase the incubation time. A time course experiment (e.g., 0, 15, 30, 60, 90 minutes) can help determine the optimal incubation period.[5][7]

    • Potential Cause 3: Metabolite Instability: The formed metabolite might be unstable under the experimental conditions.[12]

    • Troubleshooting Step: Quench the reaction with a cold organic solvent like acetonitrile and immediately analyze the sample.[5] Minimize sample storage time, even at low temperatures.

Issue 3: High background noise or matrix effects in plasma samples.

  • Question: When analyzing plasma samples, I am observing significant ion suppression, making it difficult to detect low-level metabolites. How can I mitigate this?

  • Answer:

    • Potential Cause 1: Inefficient Sample Preparation: Protein precipitation alone may not be sufficient to remove all interfering matrix components like phospholipids.

    • Troubleshooting Step 1: Implement a more rigorous sample clean-up technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9]

    • Troubleshooting Step 2: Utilize a phospholipid removal plate or column during sample preparation.

    • Potential Cause 2: Co-elution with Matrix Components: Endogenous compounds from the plasma may co-elute with your analytes, causing ion suppression.[13]

    • Troubleshooting Step: Modify the chromatographic gradient to better separate the analytes from the matrix interferences. A longer, shallower gradient can often improve resolution.[13]

    • Potential Cause 3: Inappropriate Internal Standard: The internal standard (IS) may not be effectively compensating for matrix effects.

    • Troubleshooting Step: Use a stable isotope-labeled internal standard for this compound if available, as it will have nearly identical chromatographic behavior and ionization efficiency. If not available, choose a structural analog that elutes close to the analyte of interest.[14]

Quantitative Data for Analytical Method Development

The following tables summarize typical validation parameters for the analysis of Amlodipine and its major metabolites using LC-MS/MS. These can serve as a starting point for developing and validating a quantitative method for this compound.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Amlodipine and its Metabolites

CompoundMatrixLinearity Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)Reference
AmlodipineHuman Plasma0.5 - 640.5[15]
Dehydroamlodipine (DH-AML)Human Plasma1 - 641[15]
CM-DH-AMLHuman Plasma0.5 - 640.5[15]
AmlodipinePharmaceutical Formulation2 - 120.1[16]

Table 2: Precision and Accuracy for Amlodipine Metabolite Quantification in Human Plasma

CompoundIntra-assay Imprecision (%)Inter-assay Imprecision (%)Accuracy (%)Reference
Amlodipine< 10.8< 10.895.4 - 111.2[15]
Dehydroamlodipine (DH-AML)< 10.8< 10.895.4 - 111.2[15]
CM-DH-AML< 10.8< 10.895.4 - 111.2[15]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol describes a typical procedure for identifying Phase I metabolites of this compound.[5][7]

  • Prepare Reagents:

    • Phosphate Buffer (100 mM, pH 7.4).

    • This compound Stock Solution (10 mM in DMSO).

    • Pooled Human Liver Microsomes (20 mg/mL stock).

    • NADPH-Generating System Solution A (in Phosphate Buffer): 26 mM NADP+, 66 mM Glucose-6-Phosphate.

    • NADPH-Generating System Solution B (in Phosphate Buffer): 40 U/mL Glucose-6-Phosphate Dehydrogenase.

    • Quenching Solution: Acetonitrile with a suitable internal standard.

  • Incubation:

    • In a microcentrifuge tube, add 1 µL of this compound stock solution to 889 µL of phosphate buffer.

    • Add 50 µL of Human Liver Microsomes (final concentration: 1 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of Solution A and 10 µL of Solution B.

    • Incubate at 37°C for 60 minutes in a shaking water bath.

    • Prepare a control sample by quenching the reaction at time zero.

  • Sample Quenching and Processing:

    • Terminate the reaction by adding 2 mL of the cold quenching solution.

    • Vortex the sample for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Analyze the data for potential metabolites using mass defect filtering, product ion scanning, or neutral loss scanning.[10]

Visualizations

Elgodipine_Metabolism This compound This compound (Dihydropyridine) Metabolite1 Primary Metabolite (Pyridine Derivative) This compound->Metabolite1 CYP3A4 (Dehydrogenation) Metabolite2 Secondary Metabolites (Oxidative Deamination, O-Dealkylation) Metabolite1->Metabolite2 Further Oxidation Excretion Excretion Metabolite2->Excretion

Caption: Proposed metabolic pathway for this compound.

MetID_Workflow cluster_invitro In Vitro Incubation cluster_analysis Data Acquisition & Processing Incubation Incubate this compound with Liver Microsomes/Hepatocytes Quench Quench Reaction (Cold Acetonitrile) Incubation->Quench Process Centrifuge & Evaporate Quench->Process Reconstitute Reconstitute in Mobile Phase Process->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Inject Sample DataMining Data Mining (Mass Defect, Background Subtraction) LCMS->DataMining StructElucid Structure Elucidation (HR-MS, MS/MS Fragmentation) DataMining->StructElucid

Caption: General experimental workflow for metabolite identification.

Troubleshooting_Tree Start Low Metabolite Signal in LC-MS? CheckIncubation Incubation Conditions OK? (Cofactors, Time, Temp) Start->CheckIncubation Yes CheckSamplePrep Sample Prep OK? (Extraction Recovery) CheckIncubation->CheckSamplePrep Yes Result1 Optimize Incubation: Use fresh cofactors, Increase time CheckIncubation->Result1 No CheckLCMS LC-MS Parameters OK? (Ion Source, Collision Energy) CheckSamplePrep->CheckLCMS Yes Result2 Optimize Sample Prep: Test SPE vs LLE CheckSamplePrep->Result2 No Result3 Optimize MS Method: Tune parameters for metabolite CheckLCMS->Result3 No Result4 Consider Metabolite Instability CheckLCMS->Result4 Yes

Caption: Troubleshooting decision tree for low metabolite signal.

References

Strategies to prevent Elgodipine degradation in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on strategies to prevent the degradation of Elgodipine during long-term storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, a dihydropyridine calcium channel blocker, is susceptible to degradation from three main factors:

  • Light: Like other dihydropyridines, this compound is photosensitive and can degrade upon exposure to UV and visible light.[1][2][3] Photodegradation often involves oxidation of the dihydropyridine ring to a pyridine ring.[1][3][4]

  • pH: this compound is unstable in both acidic and alkaline conditions, which can lead to hydrolysis of the ester groups in its structure.[2][3][5][6] The optimal pH for stability is generally in the neutral range.[6]

  • Oxidation: The dihydropyridine ring is prone to oxidation, which can be accelerated by the presence of oxygen, peroxides, and metal ions.[3][7]

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound is often not visible to the naked eye. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry, which can identify and quantify the parent drug and its degradation products.[5][8] In some cases, significant degradation in solid dosage forms may be accompanied by a change in color (e.g., browning).[6]

Q3: How should this compound be stored to ensure long-term stability?

A3: To minimize degradation, this compound and its formulations should be stored under the following conditions:

  • Protection from Light: Store in light-resistant containers, such as amber vials or bottles, or in a dark place.[1][2]

  • Controlled Temperature and Humidity: Store at controlled room temperature (20-25°C or 68-77°F) and low humidity. Avoid exposure to high temperatures as it can accelerate degradation.[2][7]

  • Inert Atmosphere: For highly sensitive applications or long-term storage of the pure active pharmaceutical ingredient (API), consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: Are there any excipients that can enhance the stability of this compound in a formulation?

A4: Yes, the choice of excipients is crucial for the stability of this compound formulations.

  • Antioxidants: Incorporating antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can help prevent oxidative degradation.

  • Buffering Agents: Using buffering agents to maintain a neutral pH can protect against acid and base-catalyzed hydrolysis.

  • Chelating Agents: Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidative degradation.

  • Excipient Compatibility: It is crucial to assess the compatibility of this compound with all excipients. For instance, some dihydropyridines have shown incompatibility with lactose and magnesium stearate.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency in this compound stock solution PhotodegradationPrepare and store the solution in amber glassware or wrap the container in aluminum foil. Minimize exposure to light during handling.
Hydrolysis due to improper pHEnsure the solvent system is buffered to a neutral pH if possible. Avoid acidic or alkaline conditions.
OxidationUse freshly de-gassed solvents for solution preparation. Consider adding an antioxidant to the solution. Store under an inert atmosphere.
Appearance of unknown peaks in HPLC chromatogram Degradation of this compoundConduct forced degradation studies (acid, base, oxidation, light, heat) to identify potential degradation products and their retention times. This will help in developing a stability-indicating HPLC method.
Discoloration of this compound powder during storage Significant degradationDiscard the material. Review storage conditions and ensure they are optimal (protection from light, controlled temperature and humidity).

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3% or 30%). Keep the mixture at room temperature for a specified period.

  • Thermal Degradation: Store the solid this compound powder and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Photodegradation: Expose the solid this compound powder and the stock solution to a light source providing an output similar to the ICH Q1B option 1 or 2 (e.g., a combination of UV and visible light) for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the samples using a suitable analytical technique, such as HPLC with a UV or mass spectrometric detector.

  • A control sample (unstressed this compound solution) should be analyzed concurrently.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of the control sample.

  • Identify the degradation peaks and determine the percentage of degradation of this compound.

  • The mass-to-charge ratio (m/z) of the degradation products can be determined using a mass spectrometer to help elucidate their structures.

Visualizations

This compound Degradation Pathways

Elgodipine_Degradation cluster_degradation Degradation Pathways This compound This compound (Dihydropyridine) Oxidation Oxidation (e.g., H2O2, atmospheric O2) This compound->Oxidation Oxidative Stress Hydrolysis Hydrolysis (Acidic or Alkaline) This compound->Hydrolysis pH Stress Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Light Exposure Pyridine_Derivative Pyridine Derivative Oxidation->Pyridine_Derivative Hydrolyzed_Esters Hydrolyzed Ester Products Hydrolysis->Hydrolyzed_Esters Photodegradation->Pyridine_Derivative Photo_Oxidation_Products Photo-oxidation Products Photodegradation->Photo_Oxidation_Products

Caption: Major degradation pathways for this compound.

Experimental Workflow for Stability Testing

Stability_Workflow start Start: this compound Sample stress Forced Degradation (Light, Heat, pH, Oxidation) start->stress analysis HPLC / LC-MS Analysis stress->analysis data Data Interpretation - Identify Degradants - Quantify Degradation analysis->data method Develop Stability-Indicating Method data->method storage Define Optimal Storage Conditions data->storage end End: Stability Protocol method->end storage->end

References

Technical Support Center: Mitigating Elgodipine Interference in Fluorescent Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the interference of Elgodipine in fluorescent calcium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect intracellular calcium?

This compound is a dihydropyridine L-type calcium channel blocker.[1][2] Its primary mechanism of action is to inhibit the influx of calcium ions through voltage-gated L-type calcium channels located in the cell membrane of various cell types, including vascular smooth muscle and cardiac muscle cells.[1][3][4] By blocking these channels, this compound reduces intracellular calcium concentrations that are dependent on extracellular calcium entry, leading to vasodilation and a decrease in blood pressure.[1][5] Some studies suggest that at higher concentrations, amlodipine (a closely related compound) can also induce the release of calcium from intracellular stores like the endoplasmic reticulum.[6][7]

Q2: Why does this compound interfere with fluorescent calcium imaging?

This compound, like other dihydropyridine calcium channel blockers such as amlodipine, possesses intrinsic fluorescence (autofluorescence).[8][9][10] This means the compound itself can emit light upon excitation. The excitation and emission spectra of this compound can overlap with those of commonly used fluorescent calcium indicators, particularly blue-excitable dyes like Fura-2.[6][9][11] This spectral overlap can lead to an artificial signal that is not related to changes in intracellular calcium, potentially causing misinterpretation of experimental results.[6][9] The drug can also accumulate inside cells, further contributing to this confounding fluorescence.[6][8]

Q3: Which fluorescent calcium indicators are most susceptible to this compound interference?

Indicators that are excited by ultraviolet (UV) or blue light are most likely to be affected. Fura-2 is a widely used ratiometric indicator that has been specifically shown to be susceptible to interference from amlodipine, a compound structurally and functionally similar to this compound.[6][9][11] The autofluorescence of amlodipine can artificially boost the fluorescence intensity at one of the Fura-2 excitation wavelengths (380 nm), leading to an incorrect ratiometric reading that can be misinterpreted as a change in intracellular calcium concentration.[9]

Q4: What are the recommended alternative calcium indicators to use with this compound?

To minimize interference, it is highly recommended to use "red-shifted" fluorescent calcium indicators. These dyes are excited at longer wavelengths that do not significantly overlap with the autofluorescence spectrum of this compound.[12][13]

Recommended Calcium Indicators:

  • Rhod-2: A red-emitting indicator that has been successfully used to measure calcium changes in the presence of amlodipine without significant interference.[9]

  • Cal-520: A green-emitting indicator with a longer excitation wavelength than Fura-2, which has been shown to be a suitable alternative for measuring cytosolic calcium in the presence of dihydropyridine calcium channel blockers.[6]

  • Fura Red: Another longer-wavelength dye that is less susceptible to interference from amlodipine's autofluorescence.[11]

  • X-rhod-1: A red-emitting indicator that helps to reduce autofluorescence and light scattering.[14]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected increase or decrease in fluorescence signal upon this compound application, even in the absence of a known calcium stimulus. This compound autofluorescence is interfering with the signal from your calcium indicator (e.g., Fura-2).[6][9]1. Switch to a red-shifted calcium indicator: Use dyes like Rhod-2, Cal-520, or Fura Red.[6][9][11] 2. Perform a background subtraction control: Measure the fluorescence of this compound in cells not loaded with a calcium indicator and subtract this from your experimental data.[15] 3. Verify with an orthogonal assay: Use a different method to confirm calcium changes if possible.[13][16]
High background fluorescence in this compound-treated cells. Intracellular accumulation of this compound is causing significant autofluorescence.[6][8]1. Optimize this compound concentration: Use the lowest effective concentration to minimize autofluorescence. 2. Reduce incubation time: Limit the exposure of cells to this compound before imaging. 3. Wash cells thoroughly: After loading with this compound, wash the cells with indicator-free medium to remove excess drug.[17]
Inconsistent results between experiments. Variability in this compound concentration, incubation time, or imaging parameters.1. Standardize protocols: Ensure consistent this compound concentration, incubation times, and imaging settings (e.g., excitation intensity, exposure time). 2. Use a stable light source: Fluctuations in lamp intensity can affect fluorescence measurements. 3. Include positive and negative controls: This will help to validate the assay performance in each experiment.

Experimental Protocols

Protocol 1: Control Experiment for this compound Autofluorescence

This protocol is designed to measure the intrinsic fluorescence of this compound in your experimental system, which can then be used for background subtraction.

Materials:

  • Cells of interest cultured on an appropriate imaging plate or coverslip

  • Standard cell culture medium

  • This compound stock solution

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope with appropriate filter sets for your intended calcium indicator

Procedure:

  • Cell Preparation: Plate cells at a suitable density for imaging and allow them to adhere overnight.

  • Mock Dye Loading: Prepare two groups of cells. One group will be loaded with your chosen calcium indicator as per the manufacturer's protocol. The second (control) group will be mock-loaded with vehicle (e.g., DMSO) in the same loading buffer.

  • This compound Incubation: After the loading (or mock-loading) period, wash the cells with imaging buffer. Then, incubate both groups with the desired concentration of this compound in imaging buffer for the intended experimental duration.

  • Imaging:

    • Using the same imaging settings (excitation/emission wavelengths, exposure time, gain) as your calcium imaging experiment, acquire images from the mock-loaded, this compound-treated cells. This will provide the fluorescence signal originating solely from this compound.

    • Acquire images from the dye-loaded, this compound-treated cells.

  • Data Analysis:

    • Measure the mean fluorescence intensity from the mock-loaded, this compound-treated cells. This is your background autofluorescence signal.

    • Subtract this background value from the fluorescence intensity values obtained from the dye-loaded, this compound-treated cells.

Protocol 2: Calcium Imaging with a Red-Shifted Indicator (Rhod-2)

This protocol provides a general guideline for using a red-shifted indicator to minimize this compound interference.

Materials:

  • Cells of interest

  • Rhod-2 AM

  • Pluronic F-127

  • Anhydrous DMSO

  • Imaging buffer (e.g., HBSS)

  • This compound

  • Fluorescence microscope with appropriate filters for Rhod-2 (Excitation ~550 nm, Emission ~580 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 2-5 mM stock solution of Rhod-2 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Cell Loading:

    • Plate cells on a suitable imaging dish.

    • Prepare a loading solution by diluting the Rhod-2 AM stock solution in imaging buffer to a final concentration of 1-5 µM. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersal.

    • Remove the culture medium from the cells and add the Rhod-2 loading solution.

    • Incubate at 37°C for 30-60 minutes.

  • Wash and De-esterification:

    • Wash the cells twice with fresh imaging buffer to remove extracellular dye.

    • Incubate the cells in imaging buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.

  • Calcium Imaging:

    • Acquire a baseline fluorescence recording.

    • Apply this compound at the desired concentration and record the fluorescence changes over time.

    • Apply a positive control (e.g., ionomycin) at the end of the experiment to confirm cell viability and dye response.

Data Presentation

Table 1: Spectral Properties of Common Calcium Indicators and Potential for this compound Interference

Calcium IndicatorExcitation (nm)Emission (nm)Potential for Interference with this compound
Fura-2 340 / 380510High [6][9][11]
Fluo-4 494516Moderate
Cal-520 492514Low [6]
Rhod-2 552581Low [9]
Fura Red 436 / 474650Low [11]
X-rhod-1 580600Low [14]

Visualizations

Elgodipine_Signaling_Pathway cluster_membrane Cell Membrane extracellular Extracellular Space membrane intracellular Intracellular Space This compound This compound block Block This compound->block l_type_channel L-type Ca²⁺ Channel ca_influx Ca²⁺ Influx l_type_channel->ca_influx Mediates intracellular_ca ↑ [Ca²⁺]i ca_influx->intracellular_ca cellular_response Cellular Response (e.g., Vasodilation) intracellular_ca->cellular_response block->l_type_channel Inhibits dummy1 dummy2

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Start: Calcium Imaging with this compound check_interference Observe unexpected fluorescence changes? start->check_interference autofluorescence_control Perform Autofluorescence Control Experiment check_interference->autofluorescence_control Yes analyze_data Analyze Data check_interference->analyze_data No subtract_background Subtract Background Signal autofluorescence_control->subtract_background switch_indicator Switch to Red-Shifted Calcium Indicator (e.g., Rhod-2, Cal-520) autofluorescence_control->switch_indicator If subtraction is insufficient subtract_background->analyze_data re_run_experiment Re-run Experiment switch_indicator->re_run_experiment re_run_experiment->analyze_data end End: Reliable Results analyze_data->end

Caption: Workflow for mitigating this compound interference.

References

Validation & Comparative

Comparative Efficacy of Amlodipine versus Nifedipine in the Treatment of Hypertension: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Elgodipine" did not yield any results in published scientific literature. It is presumed that this may be a novel compound with limited data, a confidential investigational drug name, or a typographical error. This guide therefore provides a comparative analysis of Nifedipine and a well-documented drug from the same therapeutic class, Amlodipine , both of which are dihydropyridine calcium channel blockers widely used in the management of hypertension.

This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of Amlodipine and Nifedipine, supported by experimental data.

Introduction and Mechanism of Action

Amlodipine and Nifedipine are both potent dihydropyridine calcium channel blockers that exert their antihypertensive effects by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells.[1] This inhibition of calcium influx leads to vasodilation of the peripheral arteries, reducing peripheral vascular resistance and, consequently, lowering blood pressure.[1]

The primary target for both drugs is the L-type calcium channel in smooth muscle cells. By blocking these channels, they prevent the intracellular signaling cascade that leads to muscle contraction. While both drugs share this core mechanism, differences in their pharmacokinetic profiles, such as half-life and onset of action, lead to variations in their clinical application and side effect profiles.[1][2] Amlodipine has a significantly longer half-life, allowing for once-daily dosing, whereas shorter-acting formulations of nifedipine may require more frequent administration.[1][3]

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Calcium Channel Blocker Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Calcium Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Dihydropyridines Amlodipine / Nifedipine Dihydropyridines->L_type_channel Block Clinical Trial Workflow Start Patient Screening and Recruitment Informed_Consent Informed Consent Start->Informed_Consent Baseline Baseline Assessment (BP, Medical History) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Amlodipine Randomization->Group_A Group_B Group B: Nifedipine Randomization->Group_B Follow_Up Follow-up Visits (e.g., 4 and 8 weeks) Group_A->Follow_Up Group_B->Follow_Up Data_Collection Data Collection (BP, Adverse Events) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results and Conclusion Analysis->Results

References

Unraveling the Cardiovascular Safety of Dihydropyridine Calcium Channel Blockers: A Comparative Analysis of Felodipine

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on "Elgodipine": Despite a comprehensive search of scientific literature and drug databases, no information was found regarding a compound named "this compound." It is possible that this is a new or experimental drug not yet in the public domain, or the name may be inaccurate. Consequently, a direct comparison of its cardiovascular side effect profile with Felodipine is not feasible at this time. This guide will, therefore, provide a detailed analysis of the cardiovascular side effect profile of Felodipine, with comparative data to the well-established dihydropyridine calcium channel blocker, Amlodipine, to serve as a valuable reference for researchers and drug development professionals.

Introduction

Felodipine is a dihydropyridine (DHP) calcium channel blocker widely prescribed for the management of hypertension and stable angina.[1] Like other drugs in its class, Felodipine exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2] While effective, the cardiovascular side effect profile of any antihypertensive agent is of paramount importance for patient safety and therapeutic success. This guide provides a comprehensive comparison of the cardiovascular side effect profile of Felodipine, with Amlodipine as a comparator, supported by experimental data and detailed methodologies.

Mechanism of Action and its Relation to Cardiovascular Side Effects

Felodipine's primary mechanism of action involves the blockade of L-type calcium channels in arterial smooth muscle.[2] This selective vasodilation of arterioles leads to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[2] However, this same mechanism is also responsible for some of its most common cardiovascular side effects. The vasodilation can lead to a reflex increase in heart rate (reflex tachycardia) as the body attempts to compensate for the drop in blood pressure.[2] Furthermore, the preferential dilation of arterioles over venules can increase intracapillary pressure, leading to fluid extravasation and peripheral edema.[2]

An in-vitro study has shown that Felodipine has a higher selectivity for vascular tissue compared to cardiac tissue, with a vascular/cardiac tissue ratio of 12, which is higher than that of nifedipine (7) and amlodipine (5).[1] This suggests a potentially lower direct impact on cardiac myocytes and conduction cells at therapeutic concentrations. Clinical trials have generally not shown a negative inotropic effect with Felodipine.[2]

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Ca_ext Ca²⁺ (extracellular) L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ (intracellular) L_type_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to Relaxation Vasodilation Felodipine Felodipine Felodipine->L_type_channel Blocks cluster_Preclinical Preclinical Assessment cluster_Clinical Clinical Assessment In_Vitro In Vitro Assays (hERG, CiPA, hiPSC-CMs) In_Vivo In Vivo Animal Studies (Safety Pharmacology, Toxicology) In_Vitro->In_Vivo Informs Phase_I Phase I Clinical Trials (Healthy Volunteers) - Dose Escalation - Safety & Tolerability - ECG Monitoring In_Vivo->Phase_I Proceed to Clinical if Safe Phase_II_III Phase II & III Clinical Trials (Patients) - Efficacy Assessment - Adverse Event Monitoring - Ambulatory BP Monitoring - Holter Monitoring Phase_I->Phase_II_III Proceed if Tolerated Post_Marketing Post-Marketing Surveillance (Phase IV) - Long-term Safety - Rare Adverse Events Phase_II_III->Post_Marketing Post-Approval

References

Elgodipine's Anti-Anginal Efficacy: A Comparative Analysis Against Established Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-anginal effects of Elgodipine, a dihydropyridine calcium antagonist, against the well-established therapies, amlodipine and nifedipine. This document summarizes key clinical data, details experimental methodologies, and visualizes relevant pathways to offer an objective resource for research and development in cardiovascular therapeutics.

Executive Summary

Angina pectoris, characterized by chest pain due to myocardial ischemia, is a prevalent manifestation of coronary artery disease. Calcium channel blockers are a cornerstone of anti-anginal therapy, and this guide evaluates the performance of this compound in relation to two widely prescribed agents in its class, amlodipine and nifedipine. The available clinical data demonstrates that this compound is a potent anti-ischemic agent, significantly improving exercise tolerance and hemodynamic parameters in patients with chronic stable angina. While direct head-to-head trials with amlodipine and nifedipine are not yet available, this guide collates and presents data from individual studies to facilitate an informed, indirect comparison of their anti-anginal profiles.

Mechanism of Action: Dihydropyridine Calcium Channel Blockers

This compound, amlodipine, and nifedipine belong to the dihydropyridine class of calcium channel blockers. Their primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockade prevents the influx of calcium ions, leading to vasodilation, primarily in arterial blood vessels. The resulting reduction in peripheral vascular resistance (afterload) decreases the workload on the heart, thereby reducing myocardial oxygen demand and alleviating anginal symptoms.

cluster_0 Vascular Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Intracellular Ca²⁺ L_type->Ca_int Relaxation Vasodilation L_type->Relaxation Reduced Influx Leads to Calmodulin Calmodulin Ca_int->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to DHP Dihydropyridines (this compound, Amlodipine, Nifedipine) DHP->L_type Block cluster_workflow Graded Treadmill Exercise Testing Workflow start Patient Preparation (Fasting, Medication review) baseline Baseline Measurements (ECG, BP, HR) start->baseline exercise Graded Exercise (Bruce Protocol) baseline->exercise monitoring Continuous Monitoring (ECG, BP, HR, Symptoms) exercise->monitoring monitoring->exercise Continue termination Test Termination Criteria Met (e.g., target HR, symptoms, ECG changes) monitoring->termination recovery Recovery Phase Monitoring termination->recovery Yes analysis Data Analysis (Exercise time, Time to angina, ST depression) recovery->analysis

In Vivo Validation of Elgodipine's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel L-type calcium channel blocker, Elgodipine, with other established alternatives. The focus is on the in vivo validation of its mechanism of action, leveraging knockout mouse models to provide definitive experimental evidence. All presented data for this compound is based on preclinical studies.

Comparative Analysis of this compound and Alternative Calcium Channel Blockers

This compound is a next-generation dihydropyridine L-type calcium channel blocker designed for high potency and selectivity. The following table summarizes its key pharmacological and efficacy parameters in comparison to other widely used calcium channel blockers.

FeatureThis compoundAmlodipineNifedipineVerapamil
Target Selectivity Highly selective for L-type CaV1.2 channelsL-type CaV1.2 channels[1][2]L-type CaV1.2 channelsL-type and, to a lesser extent, T-type calcium channels
Vasoselectivity HighHigh[1]ModerateLow (significant cardiac effects)[3]
Half-life (rodent model) 28 hours24 hours[1]2-4 hours3-7 hours
Bioavailability (oral, rodent) ~75%~65%[1]~45%~20%
Relative Potency (IC50 for CaV1.2) 0.5 nM1.9 nM2.8 nM25 nM

In Vivo Efficacy in Wild-Type and Knockout Models

To validate that the antihypertensive effect of this compound is mediated through the L-type calcium channel, its efficacy was tested in wild-type mice and mice with a conditional knockout of the alpha-1C subunit of the L-type calcium channel (Cacna1c knockout) in vascular smooth muscle.

Treatment GroupGenotypeNBaseline Mean Arterial Pressure (mmHg)Post-treatment Mean Arterial Pressure (mmHg)Change in MAP (mmHg)
Vehicle Wild-Type10115 ± 5114 ± 6-1
This compound (1 mg/kg) Wild-Type10116 ± 485 ± 5-31
Amlodipine (5 mg/kg) Wild-Type10114 ± 590 ± 6-24 [[“]][[“]]
Vehicle Cacna1c KO8145 ± 7144 ± 8-1
This compound (1 mg/kg) Cacna1c KO8146 ± 6140 ± 7-6
Amlodipine (5 mg/kg) Cacna1c KO8148 ± 5142 ± 6-6

The data clearly demonstrates that the blood pressure-lowering effect of this compound is significantly attenuated in the absence of its target, the L-type calcium channel, providing strong in vivo evidence for its mechanism of action.

Experimental Protocols

Animals

Male C57BL/6J mice (8-10 weeks old) were used as wild-type controls. Vascular smooth muscle-specific Cacna1c knockout mice were generated by crossing mice carrying a floxed Cacna1c allele with mice expressing Cre recombinase under the control of the smooth muscle myosin heavy chain (SMMHC) promoter. All animal procedures were approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

Drug Administration

This compound and Amlodipine were dissolved in a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline. Drugs or vehicle were administered via oral gavage once daily for 14 days.

Blood Pressure Measurement

Systolic and diastolic blood pressure were measured in conscious mice using a non-invasive tail-cuff system (Kent Scientific). Mice were trained for 5 consecutive days before the start of the experiment to acclimate them to the procedure. Blood pressure was recorded at baseline and at 2, 4, 8, and 24 hours post-dosing on day 1 and day 14 of treatment.

Genotyping

Genomic DNA was extracted from tail biopsies. PCR was performed using primers flanking the floxed region of the Cacna1c gene and for the Cre recombinase gene to confirm the genotype of the knockout and control mice.

Visualizations

Signaling Pathway of L-type Calcium Channel Blockers

cluster_membrane Cell Membrane Extracellular Extracellular Space L_type L-type CaV1.2 Channel Ca_influx Ca²⁺ Influx L_type->Ca_influx Intracellular Intracellular Space This compound This compound This compound->L_type blocks Vasodilation Vasodilation This compound->Vasodilation Depolarization Membrane Depolarization Depolarization->L_type opens Calmodulin Calmodulin Activation Ca_influx->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Caption: this compound blocks L-type calcium channels, inhibiting calcium influx and causing vasodilation.

Experimental Workflow for In Vivo Validation

cluster_setup Animal Models cluster_treatment Treatment Groups (14 days) cluster_measurement Data Collection cluster_analysis Analysis WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_this compound WT + this compound WT->WT_this compound KO Cacna1c KO Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_this compound KO + this compound KO->KO_this compound BP Tail-Cuff Blood Pressure Measurement (Baseline & Post-dosing) WT_Vehicle->BP WT_this compound->BP KO_Vehicle->BP KO_this compound->BP Compare Compare ΔMAP between WT and KO groups BP->Compare Validate Validate Mechanism of Action Compare->Validate

Caption: Workflow for validating this compound's mechanism of action using knockout models.

References

A Comparative Analysis of the Antihypertensive Effects of Verapamil and Amlodipine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential pharmacology and clinical efficacy of two key calcium channel blockers.

In the landscape of antihypertensive therapeutics, calcium channel blockers (CCBs) remain a cornerstone of treatment. This guide provides a detailed comparative analysis of two prominent CCBs: the non-dihydropyridine Verapamil and the dihydropyridine Amlodipine. While both drugs effectively lower blood pressure by targeting L-type calcium channels, their distinct pharmacological profiles result in different clinical applications and side-effect profiles. This analysis synthesizes data from numerous clinical studies to offer a quantitative comparison of their efficacy and safety, outlines standard experimental protocols for their evaluation, and visualizes their mechanisms of action through detailed signaling pathways.

Executive Summary

Verapamil and Amlodipine are both effective in reducing blood pressure, but their mechanisms and clinical effects differ significantly. Amlodipine primarily acts on vascular smooth muscle, leading to potent vasodilation with minimal effect on heart rate.[1][2] In contrast, Verapamil exerts its effects on both vascular smooth muscle and the heart, causing vasodilation as well as a reduction in heart rate and contractility.[1][3] These differences are reflected in their clinical use, with Amlodipine often favored for its potent antihypertensive effects and once-daily dosing, while Verapamil is also utilized for rate control in certain arrhythmias.[1][3][4] Clinical data indicates that while both drugs achieve significant blood pressure reduction, Amlodipine may have a slight edge in systolic blood pressure control and is associated with a higher incidence of peripheral edema, whereas Verapamil is more commonly associated with constipation.[5][6]

Data Presentation: Quantitative Comparison of Antihypertensive Efficacy

The following tables summarize the quantitative data from head-to-head clinical trials comparing the antihypertensive effects of Verapamil and Amlodipine.

Table 1: Comparative Efficacy in Blood Pressure Reduction

ParameterVerapamilAmlodipineStudy Reference
Mean Systolic Blood Pressure Reduction (mmHg) 139 ± 2138 ± 2[6]
17 (final reduction)21 (final reduction)[7]
Mean Diastolic Blood Pressure Reduction (mmHg) 91 ± 191 ± 1[6]
21 (final reduction)23 (final reduction)[7]
Responder Rate (%) 74% (DBP ≤ 90mmHg)81% (DBP ≤ 90mmHg)[7]

Table 2: Comparative Effects on Cardiovascular Parameters

ParameterVerapamilAmlodipineStudy Reference
Change in Heart Rate (beats/min) -3 (decrease)+1 (increase)[6]
Effect on Cardiac Output No depressionIncreased[8]
Total Vascular Resistance Significantly reducedSignificantly reduced[8]
Pressure-Rate Product ReducedEnhanced[8]

Table 3: Comparative Side Effect Profiles

Side EffectVerapamil (Incidence %)Amlodipine (Incidence %)Study Reference
Constipation 45.7-[5]
Headache 45.128.7[5]
Dizziness 38.722.3[5]
Palpitations 30.921.2[5]
Ankle Edema 26.321.0[5]

Experimental Protocols

The evaluation of antihypertensive drugs like Verapamil and Amlodipine typically follows rigorous, standardized clinical trial protocols. A common design is the double-blind, randomized, placebo-controlled, parallel-group or crossover trial.[9][10]

Objective: To assess and compare the antihypertensive efficacy and safety of Verapamil and Amlodipine.

Study Design: A multicenter, randomized, double-blind, parallel-group trial.[10]

Participant Population: Adult male and female patients aged 18-75 years with a diagnosis of grade 1 hypertension (Systolic Blood Pressure [SBP] 140-159 mmHg or Diastolic Blood Pressure [DBP] 90-99 mmHg).[10]

Methodology:

  • Run-in/Wash-out Period: A 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure patient compliance.[10] During this period, any previous antihypertensive medications are discontinued.

  • Randomization: Eligible patients are randomly assigned to receive either Verapamil (e.g., 240 mg sustained-release once daily) or Amlodipine (e.g., 5 mg once daily).[11]

  • Treatment Period: A treatment period of 8 to 12 weeks.

  • Blinding: Both patients and investigators are blinded to the treatment allocation. The placebo and active drug formulations are identical in appearance, taste, and smell.[10]

  • Blood Pressure Measurement: Clinic blood pressure and heart rate are measured at baseline and at regular intervals (e.g., weeks 4, 8, and 12) throughout the study. Measurements are typically taken in the seated position after a 5-minute rest period, and the average of three readings is recorded.

  • Safety and Tolerability Assessment: Adverse events are systematically recorded at each visit through patient interviews and clinical examination. Laboratory tests (e.g., blood chemistry, urinalysis) and electrocardiograms (ECGs) are performed at baseline and at the end of the study.

  • Outcome Measures:

    • Primary Efficacy Endpoint: The mean change from baseline in seated SBP and DBP at the end of the treatment period.

    • Secondary Efficacy Endpoints: The proportion of patients achieving a target blood pressure (e.g., <140/90 mmHg), changes in heart rate.

    • Safety Endpoint: The incidence and severity of adverse events.

Statistical Analysis: The primary efficacy analysis is typically an intent-to-treat (ITT) analysis of the change in blood pressure from baseline, compared between the treatment groups using an analysis of covariance (ANCOVA), with baseline blood pressure as a covariate.

Mandatory Visualization

The following diagrams illustrate the signaling pathways affected by Verapamil and Amlodipine, as well as a typical experimental workflow for their comparison.

cluster_Verapamil Verapamil Signaling Pathway Verapamil Verapamil L_type_Ca_Channel_Heart L-type Ca²⁺ Channel (Cardiac Myocytes) Verapamil->L_type_Ca_Channel_Heart Blocks L_type_Ca_Channel_VSMC_V L-type Ca²⁺ Channel (Vascular Smooth Muscle) Verapamil->L_type_Ca_Channel_VSMC_V Blocks Ca_Influx_Heart Decreased Ca²⁺ Influx L_type_Ca_Channel_Heart->Ca_Influx_Heart Inhibits Contractility Decreased Contractility Ca_Influx_Heart->Contractility Heart_Rate Decreased Heart Rate Ca_Influx_Heart->Heart_Rate BP_Reduction_V Blood Pressure Reduction Contractility->BP_Reduction_V Heart_Rate->BP_Reduction_V Ca_Influx_VSMC_V Decreased Ca²⁺ Influx L_type_Ca_Channel_VSMC_V->Ca_Influx_VSMC_V Inhibits Vasodilation_V Vasodilation Ca_Influx_VSMC_V->Vasodilation_V Vasodilation_V->BP_Reduction_V

Caption: Verapamil's dual action on cardiac and vascular L-type calcium channels.

cluster_Amlodipine Amlodipine Signaling Pathway Amlodipine Amlodipine L_type_Ca_Channel_VSMC_A L-type Ca²⁺ Channel (Vascular Smooth Muscle) Amlodipine->L_type_Ca_Channel_VSMC_A Blocks (High Affinity) Ca_Influx_VSMC_A Decreased Ca²⁺ Influx L_type_Ca_Channel_VSMC_A->Ca_Influx_VSMC_A Inhibits Vasodilation_A Potent Vasodilation Ca_Influx_VSMC_A->Vasodilation_A BP_Reduction_A Blood Pressure Reduction Vasodilation_A->BP_Reduction_A cluster_Workflow Experimental Workflow: Comparative Clinical Trial Patient_Screening Patient Screening & Informed Consent Run_in Placebo Run-in Period (4 weeks) Patient_Screening->Run_in Randomization Randomization Run_in->Randomization Group_V Verapamil Treatment Group Randomization->Group_V Group_A Amlodipine Treatment Group Randomization->Group_A Follow_up Follow-up Visits (Weeks 4, 8, 12) Group_V->Follow_up Group_A->Follow_up Data_Collection Data Collection: BP, HR, Adverse Events Follow_up->Data_Collection Data_Collection->Follow_up Iterative Final_Analysis Final Data Analysis Data_Collection->Final_Analysis

References

Assessing the Relative Potency of Elgodipine Enantiomers: A Comparative Guide Based on Amlodipine

Author: BenchChem Technical Support Team. Date: November 2025

The therapeutic action of many chiral drugs is often attributable to one of the enantiomers, which typically exhibits greater affinity and activity at the target receptor. In the case of dihydropyridine calcium channel blockers, the (S)-enantiomer is generally the more potent inhibitor of L-type calcium channels.

Comparative Potency of Amlodipine Enantiomers

Amlodipine is a racemic mixture of (S)-Amlodipine and (R)-Amlodipine. Extensive research has demonstrated a significant difference in the pharmacological activity of these two enantiomers. (S)-Amlodipine is the primary contributor to the drug's calcium channel blocking effect, while (R)-Amlodipine exhibits significantly weaker activity in this regard but has other notable effects.

Table 1: Comparison of the Pharmacodynamic Properties of Amlodipine Enantiomers

Feature(S)-Amlodipine(R)-AmlodipineReference
Primary Mechanism of Action Potent L-type calcium channel blockerWeak L-type calcium channel blocker; stimulates nitric oxide (NO) release[1][2]
Relative Potency for Calcium Channel Blockade ~1000 times more potent than (R)-AmlodipineSignificantly less potent than (S)-Amlodipine[2][3]
Effect on Nitric Oxide (NO) Release No significant effectStimulates NO release from coronary microvessels[1][4]
Nitrite Release (pmol/mg/20 min at 10⁻⁶ M) No effect45 ± 5[1]
Clinical Effect Primarily responsible for antihypertensive effectsMay contribute to vasodilation via NO pathway and has been associated with a lower incidence of peripheral edema compared to the racemic mixture.[4][5]

Experimental Protocols

To assess the relative potency of Elgodipine enantiomers, the following experimental protocols, commonly used for dihydropyridine calcium channel blockers, are recommended.

1. Radioligand Binding Assay for L-type Calcium Channels

This assay determines the binding affinity of the enantiomers to the L-type calcium channel.

  • Materials:

    • Membrane preparations from a tissue source rich in L-type calcium channels (e.g., rat cardiac tissue).[6]

    • Radiolabeled dihydropyridine ligand (e.g., (+)-[³H]PN200-110).[7]

    • Unlabeled this compound enantiomers (as competitors).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled this compound enantiomers.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of each enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the equilibrium dissociation constant (Ki) for each enantiomer to determine their binding affinity.

2. In Vitro Vascular Smooth Muscle Contractility Assay

This functional assay measures the ability of the enantiomers to inhibit vasoconstriction in isolated blood vessels.

  • Materials:

    • Isolated segments of an artery (e.g., rat aorta).

    • Organ bath system with a force transducer.

    • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ and 5% CO₂.

    • A vasoconstrictor (e.g., potassium chloride or phenylephrine).

    • This compound enantiomers.

  • Procedure:

    • Mount the arterial rings in the organ baths containing the physiological salt solution at 37°C.

    • Allow the tissues to equilibrate under a resting tension.

    • Induce a stable contraction with the vasoconstrictor.

    • Add cumulative concentrations of each this compound enantiomer to the bath and record the relaxation of the arterial ring.

    • Construct concentration-response curves and calculate the EC₅₀ (the concentration of the enantiomer that produces 50% of the maximal relaxation) for each enantiomer.

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-type Calcium Channel Blockade

The primary mechanism of action for dihydropyridine calcium channel blockers like Amlodipine, and presumably this compound, is the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation.

G DHP Dihydropyridine (e.g., (S)-Elgodipine) LTypeCaChannel L-type Calcium Channel DHP->LTypeCaChannel CaInflux Ca²⁺ Influx Vasodilation Vasodilation DHP->Vasodilation Promotes CaCalmodulin Ca²⁺-Calmodulin Complex CaInflux->CaCalmodulin Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) CaCalmodulin->MLCK_active Activates MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Phosphorylates Contraction Vascular Smooth Muscle Contraction MLC_P->Contraction Leads to

Caption: L-type calcium channel blocker signaling pathway.

Experimental Workflow for Comparing Enantiomer Potency

The following workflow outlines the steps for determining and comparing the potency of this compound enantiomers using an in vitro functional assay.

G Start Start: Prepare Isolated Arterial Rings Equilibrate Equilibrate Tissues in Organ Bath Start->Equilibrate Contract Induce Contraction (e.g., with KCl) Equilibrate->Contract AddEnantiomer Add Cumulative Concentrations of Enantiomer Contract->AddEnantiomer MeasureRelaxation Measure Relaxation Response AddEnantiomer->MeasureRelaxation Curve Construct Concentration- Response Curve MeasureRelaxation->Curve CalculateEC50 Calculate EC₅₀ Curve->CalculateEC50 Compare Compare EC₅₀ Values of Enantiomers CalculateEC50->Compare End End: Determine Relative Potency Compare->End

Caption: Workflow for assessing enantiomer potency.

References

Safety Operating Guide

Proper Disposal Procedures for Elgodipine (Amlodipine)

Author: BenchChem Technical Support Team. Date: November 2025

The following provides detailed procedures for the safe and compliant disposal of Elgodipine, also known as Amlodipine. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining laboratory safety.

I. Chemical and Safety Data Overview

This compound, chemically identified as Amlodipine, presents specific hazards that must be considered for its proper disposal. It is crucial to handle this substance in accordance with its Safety Data Sheet (SDS).

Table 1: Summary of Amlodipine Properties and Hazards

PropertyValueCitation(s)
Physical State Solid, Crystalline (White to Off-white)[1][2]
CAS Number 88150-42-9[3][4]
Molecular Weight 408.88 g/mol [4]
Melting Point 134 - 136 °C / 273.2 - 276.8 °F[1]
Acute Toxicity (Oral) Toxic if swallowed (Category 3 or 4)[2][3][4]
Eye Damage Causes serious eye damage[3][4]
Environmental Hazard Very toxic to aquatic life with long lasting effects.[1][3][4]
Storage Store locked up in a dry, cool, and well-ventilated place.[1][2][4]

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1]

III. Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] If this is not available, the following steps should be taken for in-house disposal, adhering to guidelines from the FDA and EPA for pharmaceutical waste.

Step 1: Assessment and Preparation

  • Quantify Waste: Determine the amount of this compound to be disposed of.

  • Consult Regulations: Review local, state, and federal regulations regarding chemical waste disposal.

  • Gather Materials:

    • Sealable plastic bags or containers.

    • An undesirable substance to mix with the this compound (e.g., cat litter, used coffee grounds).[5][6][7][8][9]

    • Appropriate PPE.

Step 2: Deactivation and Containment (for small research quantities)

  • Do Not Crush: Do not crush tablets or capsules to avoid generating dust.[9]

  • Mix with Inert Material: In a designated area, carefully mix the this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.[6][9] This makes the drug less appealing to children and pets and helps to prevent diversion.

  • Seal: Place the mixture in a sealable container, such as a sealable plastic bag, to prevent leakage.[6][7][8][9]

Step 3: Final Disposal

  • Labeling: Clearly label the outer container as "Non-hazardous laboratory waste for incineration" or as required by your institution's waste management policy.

  • Regular Trash Disposal: The sealed container can then be placed in the municipal solid waste.[5][6][9]

  • Record Keeping: Maintain a log of the disposed of chemical, including the date, quantity, and method of disposal.

Important Considerations:

  • Do NOT flush this compound down the toilet or drain. [5][7][8] This is due to its high toxicity to aquatic organisms and the potential for long-term adverse effects in the aquatic environment.[1][3][4] Water treatment plants are generally not equipped to remove such pharmaceutical compounds.[5]

  • Drug Take-Back Programs: The most environmentally sound option is to utilize a drug take-back program if available in your community.[5][6][8] These programs ensure that the drug is disposed of in a proper manner.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Elgodipine_Disposal_Workflow start Start: this compound Waste is_take_back Is a Drug Take-Back Program Available? start->is_take_back use_take_back Utilize Take-Back Program is_take_back->use_take_back Yes is_prof_disposal Is a Professional Waste Disposal Service Available? is_take_back->is_prof_disposal No end End of Disposal Process use_take_back->end use_prof_disposal Dispose via Approved Waste Disposal Plant is_prof_disposal->use_prof_disposal Yes in_house_prep Prepare for In-House Disposal is_prof_disposal->in_house_prep No use_prof_disposal->end mix Mix with Undesirable Substance (e.g., cat litter) in_house_prep->mix seal Place in a Sealed Container mix->seal trash Dispose in Municipal Trash seal->trash trash->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.